molecular formula C11H16N2 B057174 2-Piperidinoaniline CAS No. 39643-31-7

2-Piperidinoaniline

Cat. No.: B057174
CAS No.: 39643-31-7
M. Wt: 176.26 g/mol
InChI Key: OYECAJPUPWFCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinoaniline, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYECAJPUPWFCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332568
Record name 2-Piperidinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39643-31-7
Record name 2-Piperidinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Piperidinoaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-piperidinoaniline, a valuable building block in medicinal chemistry and organic synthesis.[1][2] The document details three core methodologies: Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, Palladium-catalyzed Buchwald-Hartwig amination, and Copper-catalyzed Ullmann condensation. For each method, this guide presents detailed experimental protocols, quantitative data in tabular format for easy comparison, and visual representations of the synthetic pathways using Graphviz diagrams. The content is curated for researchers, scientists, and drug development professionals requiring a practical and in-depth understanding of the synthesis of this key scaffold.

Introduction

This compound, also known as 2-(piperidin-1-yl)aniline, is an organic compound featuring a piperidine ring attached to an aniline moiety at the ortho position.[2] Its chemical structure, combining a saturated heterocycle and an aromatic amine, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2] The presence of two nitrogen atoms with different basicities and nucleophilicities allows for a range of chemical transformations.[2] This guide will explore the most common and effective methods for its synthesis.

Synthetic Methodologies

The synthesis of this compound can be broadly approached through three main strategies, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and scalability.

Two-Step Synthesis: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Nitro Group Reduction

This classical and reliable two-step approach first involves the formation of a C-N bond between piperidine and an activated nitro-aromatic ring, followed by the reduction of the nitro group to the desired aniline.

Workflow:

SNAr_Reduction_Workflow start Start: 2-Halonitrobenzene & Piperidine snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate Intermediate: 1-(2-Nitrophenyl)piperidine snar->intermediate reduction Step 2: Nitro Group Reduction intermediate->reduction end Product: This compound reduction->end

Caption: General workflow for the two-step synthesis of this compound.

The first step is a nucleophilic aromatic substitution where piperidine displaces a halide (typically fluoride or chloride) from a nitro-activated benzene ring. The strong electron-withdrawing nature of the ortho-nitro group facilitates this reaction.

Reaction Scheme:

SNAr_Reaction reagents 2-Halonitrobenzene + Piperidine product 1-(2-Nitrophenyl)piperidine reagents->product Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Heat

Caption: SNAr reaction for the synthesis of the nitro intermediate.

  • Materials: 1-Fluoro-2-nitrobenzene, Piperidine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure: To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in DMF, add potassium carbonate (1.2 eq) and piperidine (1.1 eq). The reaction mixture is stirred at a specified temperature (e.g., 50-90°C) for several hours (e.g., 17 hours) until the starting material is consumed (monitored by TLC). After cooling to room temperature, water is added to the mixture, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-(2-nitrophenyl)piperidine.

The nitro intermediate is then reduced to the corresponding aniline. Catalytic hydrogenation is a common and efficient method for this transformation.

Reaction Scheme:

Reduction_Reaction start 1-(2-Nitrophenyl)piperidine product This compound start->product Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., EtOAc, MeOH)

Caption: Reduction of the nitro intermediate to this compound.

  • Materials: 1-(2-Nitrophenyl)piperidine, Palladium on Carbon (10% Pd/C), Ethyl Acetate (EtOAc) or Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure: 1-(2-Nitrophenyl)piperidine is dissolved in a suitable solvent like ethyl acetate or methanol. A catalytic amount of 10% Pd/C is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for several hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Quantitative Data for SNAr and Reduction:

Reactant (Nitro-Aromatic)AmineSNAr ConditionsYield (%)Reduction ConditionsYield (%)Reference
1-Fluoro-2-nitrobenzenePiperazineK₂CO₃, DMF, 50°C, 17h-H₂, Pd/C, MeOH92[3]
1,4-Dimethoxy-2,5-dinitrobenzenePiperidineReflux, 2h76Not Applicable-[4]

Note: Data for the direct synthesis of this compound via this route is not explicitly detailed in the search results, so data for a close analogue (piperazine) and a related reaction are provided for reference.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This method allows for the direct coupling of an aryl halide (or triflate) with an amine, often under milder conditions than traditional methods.[5][7]

Workflow:

Buchwald_Hartwig_Workflow start Start: 2-Haloaniline & Piperidine coupling Pd-Catalyzed Cross-Coupling start->coupling end Product: This compound coupling->end

Caption: General workflow for the Buchwald-Hartwig synthesis of this compound.

Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)Ln oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH amido_complex [Ar-Pd(II)(NHR'R'')Ln]+X- amine_coordination->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation deprotonation->pd0 reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[7]

  • Materials: Aryl halide (e.g., 2-bromoaniline), Piperidine, Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), Phosphine ligand (e.g., XPhos, SPhos, BINAP), a strong base (e.g., NaOt-Bu, K₃PO₄), and an anhydrous solvent (e.g., Toluene, Dioxane).

  • Procedure: An oven-dried Schlenk tube is charged with the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., Argon). The aryl halide and piperidine are then added, followed by the anhydrous solvent. The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred for the required time (can range from minutes to hours). After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the this compound derivative.

Quantitative Data for Buchwald-Hartwig Amination of Piperidine with Various Aryl Halides:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)TimeYield (%)Reference
4-Bromoanisole(SIPr)Pd(allyl)ClNaOt-BuToluene10020 min93[8]
2-Chlorotoluene(SIPr)Pd(allyl)ClNaOt-BuToluene10025 min94[8]
Aryl Chlorides/BromidesPd₂(dba)₃ / [ClPN(t-Bu)]₂K₃PO₄Toluene11012-24 hGood yields[9]

Note: While a specific protocol for 2-bromoaniline was not found, these general procedures and examples with similar substrates demonstrate the high efficiency of this method.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[3] It typically requires harsher reaction conditions (higher temperatures and polar aprotic solvents) compared to the Buchwald-Hartwig amination, but it can be a useful alternative, especially when palladium-based methods are not suitable.[3] Modern variations of the Ullmann reaction utilize ligands to allow for milder conditions.

Workflow:

Ullmann_Workflow start Start: 2-Haloaniline & Piperidine coupling Cu-Catalyzed Cross-Coupling start->coupling end Product: This compound coupling->end

Caption: General workflow for the Ullmann condensation.

  • Materials: Aryl halide (e.g., 2-chloroaniline), Piperidine, Copper catalyst (e.g., CuI, Cu₂O, or copper powder), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent (e.g., NMP, DMF, or pyridine). A ligand (e.g., phenanthroline, L-proline) may also be used in modern protocols.

  • Procedure: A mixture of the aryl halide, piperidine, copper catalyst, and base in a suitable solvent is heated at high temperatures (often >150°C) for an extended period. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Quantitative Data for Ullmann-type Reactions:

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl IodidesVarious AminesCuI / Ethylene GlycolK₃PO₄2-Propanol80Good[10]
Aryl ChloridesAnilinesCuI / 6-hydroxy picolinohydrazideCs₂CO₃DMF100Broad range[11]

Note: The Ullmann reaction is a versatile method, and the specific conditions can vary significantly based on the substrates and the use of modern ligand-accelerated protocols.

Characterization of this compound

The synthesized this compound can be characterized using standard analytical techniques.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₆N₂[2]
Molecular Weight176.26 g/mol [2]
Melting Point44-48 °C[2]
Boiling Point96 °C (at 1 mmHg)[2]

Spectroscopic Data:

  • ¹³C NMR: Predicted chemical shifts for the carbon atoms in the molecule can be used for structural confirmation.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound.

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies. The two-step SNAr and reduction pathway is a classic and robust method, particularly when starting from readily available nitroaromatics. For a more direct and often higher-yielding approach, the palladium-catalyzed Buchwald-Hartwig amination is a state-of-the-art method that offers mild reaction conditions and broad functional group tolerance. The copper-catalyzed Ullmann condensation, while traditionally requiring harsher conditions, remains a viable alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific functional groups present in the target derivatives. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this compound and its derivatives for their applications in drug discovery and chemical research.

References

2-Piperidinoaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Piperidinoaniline, a versatile molecule with significant potential in medicinal chemistry and organic synthesis. This document consolidates its chemical properties, synthesis protocols, and known biological activities, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

This compound, also known as 2-(1-Piperidinyl)aniline, is an organic compound featuring a piperidine ring attached to an aniline moiety at the ortho position. This unique structural arrangement of a saturated heterocycle and an aromatic amine confers upon it a range of chemical properties and potential biological activities.

PropertyValueCitations
CAS Number 39643-31-7[1]
Molecular Formula C₁₁H₁₆N₂[2]
Molecular Weight 176.26 g/mol [2]
IUPAC Name 2-(Piperidin-1-yl)aniline[1]
Synonyms 2-(1-Piperidinyl)aniline, 2-(1-piperidyl)aniline, 2-piperidin-1-ylaniline, 2-piperidin-1-ylphenylamine, (2-piperidinophenyl)amine, N-(2-Aminophenyl)piperidine[1]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process. The first step involves a nucleophilic aromatic substitution to form an intermediate, 1-(2-nitrophenyl)piperidine, which is then reduced to the final product.

Step 1: Synthesis of 1-(2-Nitrophenyl)piperidine

This initial step involves the reaction of a halo-substituted nitrobenzene, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, with piperidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack by the piperidine nitrogen.[2]

Experimental Protocol:

  • Reactants: 2-chloronitrobenzene, piperidine, and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloronitrobenzene and a molar excess of piperidine in the chosen solvent.

    • Add the non-nucleophilic base to the mixture.

    • Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

    • The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

    • The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure to yield the crude 1-(2-nitrophenyl)piperidine.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of 1-(2-Nitrophenyl)piperidine to this compound

The second step is the reduction of the nitro group of the intermediate to a primary amine, yielding this compound.[2]

Experimental Protocol:

A common and high-yielding method for this transformation is catalytic hydrogenation.

  • Reactants: 1-(2-nitrophenyl)piperidine, Palladium on carbon (Pd/C) catalyst.

  • Solvent: A suitable solvent such as ethanol or ethyl acetate.

  • Procedure:

    • Dissolve 1-(2-nitrophenyl)piperidine in the chosen solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C to the solution.

    • The vessel is then placed under a hydrogen gas atmosphere (typically with a balloon or a hydrogenation apparatus).

    • The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield this compound.

  • Purification: The product can be further purified by distillation under reduced pressure or by column chromatography. An alternative purification method involves dissolving the product in an organic solvent and bubbling CO2 gas through the solution to precipitate the piperidinium salt, which can then be isolated and neutralized with an alkaline solution to recover the purified amine.[3]

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in current literature, the piperidine moiety is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of piperidine have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroactive effects.[2]

Research on structurally related compounds suggests that piperidine derivatives may exert their effects through various mechanisms. For instance, some piperidine-containing compounds have been investigated for their ability to inhibit the colony-stimulating factor-1 receptor (cFMS), a target in anti-inflammatory drug discovery.[2] Furthermore, piperine, a naturally occurring piperidine alkaloid, has been shown to modulate several signaling pathways, including TGF-β, ERK1/2, and SMAD2, which are involved in cell proliferation, migration, and inflammation.[4][5]

Given the structural similarities, it is plausible that this compound and its derivatives could interact with similar biological targets. However, it is crucial to note that these are extrapolations, and dedicated research is required to elucidate the specific mechanisms of action of this compound.

Experimental Workflow and Logical Relationships

To facilitate understanding of the synthesis and potential for further development, the following diagrams illustrate the key processes.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction1 Reaction (Base, Solvent, Heat) 2-Chloronitrobenzene->Reaction1 Piperidine Piperidine Piperidine->Reaction1 Intermediate 1-(2-Nitrophenyl)piperidine Reaction1->Intermediate Reaction2 Reduction (H₂, Pd/C) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Modulation 2-Piperidinoaniline_Derivative This compound Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) 2-Piperidinoaniline_Derivative->Receptor Binds to/Modulates Downstream_Kinase Downstream Kinase (e.g., ERK, Akt) Receptor->Downstream_Kinase Activates/ Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Downstream_Kinase->Transcription_Factor Phosphorylates/ Regulates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) Transcription_Factor->Cellular_Response Alters Gene Expression

References

An In-depth Technical Guide to the Solubility and Stability of 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Piperidinoaniline, a molecule incorporating both a piperidine and an aniline moiety, presents a unique physicochemical profile of interest in medicinal chemistry and organic synthesis.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its application in drug development and as a synthetic intermediate. Due to the limited availability of direct experimental data, this guide synthesizes information from the known properties of its structural components—piperidine and aniline—and related compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility and stability, and provides visual representations of key experimental workflows.

Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₆N₂.[1] Structurally, it consists of a piperidine ring attached to an aniline ring at the ortho position relative to the amino group.[1] This arrangement of a saturated heterocycle and an aromatic amine confers dual reactivity, with the aniline portion susceptible to electrophilic substitution and the amine groups exhibiting nucleophilic character.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂[1]
Molecular Weight176.26 g/mol [1]
Melting Point44-48 °C[1]
Boiling Point96 °C (at 1 mmHg)[1]
AppearanceCrystal[1]
Predicted LogP2.90530[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, a qualitative and predicted solubility profile can be inferred from its structure and the properties of piperidine and aniline. Piperidine itself is miscible with water and soluble in a wide array of organic solvents.[2][3][4] Aniline has limited solubility in water but is miscible with many organic solvents. The presence of both the polar amino group and the nonpolar piperidine and phenyl rings suggests that this compound will exhibit a broad solubility range.

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerately Soluble to SolubleThe primary and tertiary amine groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent, increasing in acidic conditions due to the formation of the protonated, more polar ammonium salt.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighly SolubleThese solvents can effectively solvate the polar amine groups and the aromatic ring through dipole-dipole interactions.
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherSoluble to Sparingly SolubleThe nonpolar piperidine and phenyl components will interact favorably with nonpolar solvents. Solubility is expected to be higher in aromatic solvents like toluene due to potential π-π stacking interactions.
Halogenated Dichloromethane, ChloroformHighly SolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like this compound.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Degradation can potentially occur through oxidation, thermal decomposition, or photolysis. The aniline moiety is particularly susceptible to oxidation, which can be accelerated by exposure to air and light, often leading to the formation of colored impurities. The piperidine ring is generally more stable but can undergo degradation under harsh conditions.[5]

Table 3: Potential Degradation Pathways and Conditions to Avoid

Degradation PathwayTriggering ConditionsPotential ProductsPrevention/Mitigation
Oxidation Exposure to air (oxygen), oxidizing agents, lightN-oxides, ring-opened products, colored polymeric materialsStore under an inert atmosphere (e.g., argon, nitrogen), protect from light, avoid contact with strong oxidizing agents.
Thermal Degradation High temperaturesCleavage of the C-N bond, formation of smaller amines and alkenesStore at controlled room temperature or refrigerated. Avoid localized heating.
Acid/Base Instability Strong acidic or basic conditionsWhile the formation of salts in acidic conditions can improve solubility, extreme pH values coupled with high temperatures may catalyze hydrolysis or other degradation pathways.Maintain a neutral pH during storage and processing unless required for a specific reaction.
Photodegradation Exposure to UV or visible lightRadical-mediated degradation, leading to complex mixtures of productsStore in amber vials or light-protectant containers.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 N Hydrochloric Acid

    • Basic: 0.1 N Sodium Hydroxide

    • Oxidative: 3% Hydrogen Peroxide

    • Thermal: Purified water, stored at elevated temperatures (e.g., 60°C)

    • Photolytic: Purified water, exposed to light according to ICH Q1B guidelines.

  • Stress Application: Incubate the solutions under the specified conditions for a defined period.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples to ensure no co-eluting degradants.

Visualizations

Logical Relationship of Physicochemical Properties

Figure 1. Interrelation of Physicochemical Properties Structure Chemical Structure (Piperidine + Aniline) Solubility Solubility Profile Structure->Solubility Polarity & H-bonding Stability Stability Profile Structure->Stability Functional Group Susceptibility Reactivity Chemical Reactivity Structure->Reactivity Nucleophilic/Electrophilic Sites Applications Applications (e.g., Drug Development) Solubility->Applications Stability->Applications Reactivity->Applications

Caption: Interrelation of Physicochemical Properties.

Experimental Workflow for Solubility Determination

Figure 2. Workflow for Solubility Determination Start Start: Excess Solute + Solvent Equilibration Equilibration (Constant Temperature Shaking) Start->Equilibration Filtration Filtration (0.45 µm Syringe Filter) Equilibration->Filtration Dilution Dilution of Filtrate Filtration->Dilution Analysis HPLC-UV Analysis Dilution->Analysis Result End: Quantitative Solubility Data Analysis->Result

Caption: Workflow for Solubility Determination.

Signaling Pathway for Forced Degradation Study Logic

Figure 3. Logic for Forced Degradation Study cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 N HCl) Analysis Stability-Indicating HPLC Method Acid->Analysis Base Basic (e.g., 0.1 N NaOH) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Compound This compound Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo DegradationProfile Degradation Profile & Pathways Analysis->DegradationProfile

Caption: Logic for Forced Degradation Study.

References

The Biological Mechanisms of 2-Piperidinoaniline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Piperidinoaniline, a heterocyclic amine, serves as a versatile scaffold in medicinal chemistry. While the core molecule itself has limited documented biological activity, its derivatives have emerged as potent modulators of various physiological processes, demonstrating therapeutic potential in oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides an in-depth analysis of the mechanisms of action for key classes of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Inhibition of Colony-Stimulating Factor 1 Receptor (cFMS)

A significant area of investigation for this compound derivatives has been their activity as kinase inhibitors, particularly targeting the colony-stimulating factor 1 receptor (cFMS), a receptor tyrosine kinase implicated in cancer and inflammatory diseases.

Mechanism of Action

Certain 2'-aminoanilide derivatives, which share a structural resemblance to this compound, have been identified as potent inhibitors of cFMS. These compounds typically exert their effect by competing with ATP for the kinase domain of the receptor, thereby blocking the autophosphorylation and activation of cFMS. This inhibition disrupts downstream signaling pathways that are crucial for the proliferation and survival of macrophages and other myeloid cells, which play a key role in tumor progression and inflammation.

Quantitative Data: cFMS Inhibition

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, as determined through in vitro kinase assays and cell-based proliferation assays.

CompoundAssay TypeTargetIC₅₀ (µM)
Compound 47 (2'-aminoanilide derivative)Isolated Enzyme AssaycFMS0.027[1]
Compound 47 (2'-aminoanilide derivative)Cell-based Assay (Bone Marrow-Derived Macrophages)CSF-1 Induced Proliferation0.11[1]
Experimental Protocol: In Vitro cFMS Kinase Assay

A representative protocol for determining the in vitro inhibitory activity of this compound derivatives against cFMS is outlined below.

Objective: To quantify the IC₅₀ value of a test compound against the cFMS kinase.

Materials:

  • Recombinant human cFMS kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Dissolve test compound in DMSO to create serial dilutions add_comp Add test compound dilutions and enzyme to 384-well plate prep1->add_comp prep2 Prepare kinase reaction buffer with recombinant cFMS enzyme prep2->add_comp add_sub Initiate reaction by adding ATP and peptide substrate add_comp->add_sub incubate Incubate at room temperature to allow kinase reaction add_sub->incubate stop_reac Stop reaction and deplete remaining ATP using ADP-Glo™ reagent incubate->stop_reac add_det Add Kinase Detection Reagent to convert ADP to a luminescent signal stop_reac->add_det read_plate Measure luminescence using a plate reader add_det->read_plate calc_inhib Calculate percent inhibition relative to DMSO control read_plate->calc_inhib plot_curve Plot percent inhibition vs. compound concentration calc_inhib->plot_curve det_ic50 Determine IC50 value from the dose-response curve plot_curve->det_ic50

In Vitro cFMS Kinase Assay Workflow

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup: The recombinant cFMS enzyme is added to the wells of a 384-well plate containing the kinase buffer and the test compound dilutions.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation of the substrate.

  • Signal Generation: The ADP-Glo™ Kinase Assay is used to measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve using appropriate software.

Signaling Pathway

The inhibition of cFMS by this compound derivatives blocks downstream signaling cascades that are critical for cell survival and proliferation.

G cluster_membrane Cell Membrane CSF1 CSF-1 (Ligand) cFMS cFMS Receptor (Tyrosine Kinase) CSF1->cFMS Binds and activates PI3K PI3K cFMS->PI3K Activates MAPK MAPK (ERK) cFMS->MAPK Activates Derivative This compound Derivative Derivative->cFMS Inhibits (ATP competitive) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

cFMS Signaling Pathway Inhibition

Neuroprotective and Anti-inflammatory Effects

Derivatives of 2-piperidone, a related scaffold to this compound, have demonstrated significant potential in the context of Alzheimer's disease by targeting both amyloid-β (Aβ) aggregation and neuroinflammation.

Mechanism of Action

These compounds exhibit a multi-target mechanism. They have been shown to directly inhibit the self-aggregation of the Aβ(1-42) peptide, a key pathological event in Alzheimer's disease. Additionally, they possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglia, the resident immune cells of the brain. This is achieved, in part, by interfering with the MyD88 signaling pathway, which is downstream of toll-like receptors (TLRs) activated by inflammatory stimuli like lipopolysaccharide (LPS).

Quantitative Data: Anti-Alzheimer's and Anti-inflammatory Activity

The efficacy of these 2-piperidone derivatives has been evaluated through various in vitro assays.

CompoundAssay TypeMeasurementResultConcentration
7qAβ(1-42) Self-Aggregation InhibitionPercent Inhibition59.11%[2]20 µM[2]
6b, 7p, 7qAnti-inflammatory (LPS-induced BV-2 microglia)Suppression of TNF-α, IL-1β, IL-6Effective[2]Not specified
Experimental Protocol: Aβ(1-42) Aggregation Assay (Thioflavin T)

This protocol describes a common method to assess the inhibition of Aβ aggregation.

Objective: To determine the ability of a test compound to inhibit the fibrillization of Aβ(1-42) peptide.

Materials:

  • Aβ(1-42) peptide, synthetic

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., PBS)

  • 96-well black plates with clear bottoms

  • Fluorometric plate reader

Workflow:

G cluster_prep Preparation cluster_incubation Aggregation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare monomeric Aβ(1-42) by dissolving in HFIP and then evaporating prep2 Resuspend Aβ(1-42) in assay buffer prep1->prep2 add_comp Incubate Aβ(1-42) with test compound or DMSO control prep2->add_comp incubate Incubate at 37°C with agitation to promote fibril formation add_comp->incubate add_tht Add Thioflavin T (ThT) solution to each well incubate->add_tht read_plate Measure fluorescence (Ex: ~440 nm, Em: ~480 nm) add_tht->read_plate calc_inhib Calculate percent inhibition of aggregation relative to control read_plate->calc_inhib

Aβ(1-42) Aggregation Assay Workflow

Procedure:

  • Aβ(1-42) Preparation: Synthetic Aβ(1-42) is treated with HFIP to ensure it is in a monomeric state and free of pre-existing aggregates. The HFIP is then evaporated.

  • Aggregation Reaction: The monomeric Aβ(1-42) is resuspended in assay buffer and incubated in a 96-well plate in the presence of the test compound or a DMSO vehicle control. The plate is incubated at 37°C with shaking to induce aggregation.

  • ThT Staining: After the incubation period, Thioflavin T, a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, is added to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for ThT.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the compound-treated samples to the control samples.

Signaling Pathway

The anti-inflammatory effects of 2-piperidone derivatives are mediated through the inhibition of key inflammatory signaling pathways in microglia.

G cluster_membrane Cell Membrane LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Derivative 2-Piperidone Derivative Derivative->MyD88 Interferes with homodimerization TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription

Anti-inflammatory Signaling Pathway in Microglia

Other Potential Biological Activities

Preliminary research suggests that the this compound scaffold and its derivatives may possess a broader range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown potential effectiveness against certain bacterial strains.[3]

  • Anticancer Activity: Investigations into their ability to inhibit cancer cell proliferation are ongoing, with some derivatives showing promise in preclinical models.[3]

  • Neuroactive Effects: The structure of this compound suggests possible interactions with neurotransmitter systems, warranting further exploration in neuropharmacology.[3]

These areas represent emerging fields of study for this class of compounds and require further investigation to elucidate the specific mechanisms of action.

Derivatives of this compound have demonstrated significant therapeutic potential through diverse mechanisms of action. As potent inhibitors of cFMS, they offer a promising avenue for the development of novel anticancer and anti-inflammatory agents. Furthermore, the neuroprotective and anti-inflammatory properties of related 2-piperidone derivatives highlight their potential in the treatment of neurodegenerative disorders like Alzheimer's disease. The versatility of the this compound scaffold, coupled with the growing body of evidence for the biological activities of its derivatives, underscores its importance as a privileged structure in modern drug discovery. Further research into the structure-activity relationships and optimization of these compounds is warranted to fully realize their therapeutic potential.

References

The Ascending Therapeutic Potential of 2-Piperidinoaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that exhibit a wide range of biological activities is a paramount objective. The 2-Piperidinoaniline core, which integrates a piperidine ring with an aniline moiety, represents such a promising scaffold. This structure is a key feature in numerous compounds with significant therapeutic potential, owing to the unique physicochemical properties conferred by the combination of a saturated heterocycle and an aromatic amine. The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. Preliminary research has indicated that derivatives of this compound possess a spectrum of biological activities, including but not limited to anticancer, antimicrobial, and neuroactive effects.[1] This technical guide aims to provide an in-depth overview of the current understanding of these activities, focusing on quantitative data, mechanistic insights, and detailed experimental methodologies to support further research and development in this burgeoning field.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several established chemical routes. The specific pathway chosen often depends on the availability of starting materials and the desired substitution patterns on both the piperidine and aniline rings. Common strategies involve the reduction of nitro compounds or direct amination reactions.[1]

A generalized workflow for the synthesis of these derivatives is illustrated below. This process typically begins with the coupling of a substituted aniline precursor with a piperidine moiety, followed by functional group modifications to generate a library of diverse compounds.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization A Substituted o-Nitroaniline or Aniline Precursor C Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) or Reductive Amination A->C Reagents B Piperidine or Piperidone Derivative B->C D This compound Core C->D Formation of C-N bond E Functionalization of Aniline Amine (e.g., Acylation, Sulfonylation) D->E F Functionalization of Piperidine Ring D->F G Final this compound Derivatives E->G F->G

A generalized workflow for the synthesis of this compound derivatives.

Anticancer Activities

One of the most investigated biological activities of piperidine-containing compounds is their potential as anticancer agents.[2] Derivatives of the this compound scaffold are being explored for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of programmed cell death, or apoptosis, in malignant cells.[3]

Quantitative Data on Anticancer Activity

While extensive quantitative data specifically for this compound derivatives are still emerging, studies on structurally related compounds provide valuable benchmarks for their potential efficacy. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%, is a standard metric for cytotoxicity.

Compound Class/DerivativeCell LineIC50 (µM)Reference
Substituted Piperidine MoleculeA549 (Lung Carcinoma)32.43[4][5]
1-(Methylpiperidin-4-yl)aniline Hybrid (IK5)A549 (Lung Carcinoma)0.36[6]
1-(Methylpiperidin-4-yl)aniline Hybrid (IK5)MCF-7 (Breast Adenocarcinoma)0.42[6]
1-(Methylpiperidin-4-yl)aniline Hybrid (IK5)MDA-MB-231 (Breast Adenocarcinoma)0.80[6]
1-(Methylpiperidin-4-yl)aniline Hybrid (IK2)MCF-7 (Breast Adenocarcinoma)0.44[6]
Piperidine-3-carboxamide Derivative (34)A375 (Melanoma)EC50 = 0.60[7]
Piperine (Natural Piperidine Alkaloid)HCT-8 (Colon)66.0[5]
Piperine (Natural Piperidine Alkaloid)B16 (Mouse Melanoma)69.9[5]
Vindoline-Piperazine Conjugate (23)MDA-MB-468 (Breast Cancer)GI50 = 1.00[8]
Vindoline-Piperazine Conjugate (25)HOP-92 (Non-Small Cell Lung Cancer)GI50 = 1.35[8]

Note: The data presented are for piperidine derivatives that are structurally related to the this compound core. IC50 denotes the half-maximal inhibitory concentration, EC50 the half-maximal effective concentration for inducing senescence, and GI50 the half-maximal growth inhibition. This highlights the potential of the broader class of compounds.

Mechanism of Action: Induction of Apoptosis

Many cytotoxic piperidine derivatives exert their anticancer effects by triggering the intrinsic pathway of apoptosis.[3] This pathway is initiated by intracellular stresses, leading to changes in the inner mitochondrial membrane.[9] These changes result in the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space into the cytosol.[9][10] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome.[10] The apoptosome then recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 proceeds to cleave and activate executioner caspases, such as Caspase-3, which then orchestrate the systematic dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][12] This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) that promote cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit it.[12]

G Stress Cellular Stress (e.g., DNA Damage, Drug Treatment) Bcl2_family Bcl-2 Family Regulation Stress->Bcl2_family Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_family->Bax_Bak Activates Bcl2_anti Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2_family->Bcl2_anti Activates Mito Mitochondrion Bax_Bak->Mito Forms pores in mitochondrial membrane Bcl2_anti->Bax_Bak Inhibits CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Binds to Apaf-1, recruits pro-Caspase-9 Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves and Activates Substrates Cellular Substrates (e.g., PARP, Lamins) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

The Intrinsic (Mitochondrial) Pathway of Apoptosis.
Experimental Protocols

Protocol: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, perform a cell count, and adjust the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include wells for a vehicle control (medium with solvent, no compound) and an untreated control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 2-4 hours under the same conditions. During this time, viable cells will convert MTT into formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using appropriate software.

G start Start seed 1. Cell Seeding (5x10³ cells/well in 96-well plate) start->seed incubate1 2. Incubate (24h) (Allow cells to adhere) seed->incubate1 treat 3. Compound Treatment (Add serial dilutions of derivatives) incubate1->treat incubate2 4. Incubate (24-72h) (Drug exposure period) treat->incubate2 add_mtt 5. Add MTT Solution (10µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add 150µL DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm on plate reader) solubilize->read analyze 9. Data Analysis (Calculate % viability and IC50) read->analyze end End analyze->end

Experimental workflow for the MTT cell viability assay.

References

The Medicinal Chemistry of 2-Piperidinoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-piperidinoaniline scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological properties and synthetic accessibility. This heterocyclic motif, consisting of a piperidine ring fused to an aniline moiety, serves as a crucial building block in the design of novel therapeutic agents across a spectrum of diseases. Its unique structural arrangement allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This technical guide provides an in-depth review of the medicinal chemistry of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and drug development.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction.

A general synthetic route often begins with the reaction of a suitably substituted fluoro- or chloro-nitrobenzene with piperidine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the piperidine nitrogen. This is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The subsequent reduction of the nitro group to an amine is a critical step to yield the this compound core. This reduction can be accomplished using various reducing agents, with catalytic hydrogenation using palladium on carbon (Pd/C) being a high-yielding and clean method.

Further diversification of the this compound scaffold can be achieved by employing substituted piperidines or anilines in the initial coupling step or by performing subsequent reactions on the aniline or piperidine rings. For instance, the aniline nitrogen can be acylated or alkylated, and the aromatic ring can undergo electrophilic substitution, although the directing effects of the amino and piperidino groups must be considered.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. The structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[1][2] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting potent activity.

Compound IDSubstitution PatternCancer Cell LineActivity (IC50/CC50) µMReference
Analog 1 3,5-bis(3,4-difluorobenzylidene)-4-piperidone derivativeAcute Lymphoblastic Leukemia (CEM)Low µM to nM range[3]
Analog 2 3,5-bis(3,4-dichlorobenzylidene)-4-piperidone derivativeColon Cancer (COLO 205)Low µM to nM range[3]
5a6 N-arylmethyl substituted piperidine-linked anilineHIV-1 infected MT-4 cells0.022[4]
7a1 N-arylmethyl substituted piperidine-linked anilineHIV-1 (K103N/Y181C)4.8[4]

Note: The table includes data for closely related piperidone and N-arylmethyl substituted piperidine-linked aniline derivatives due to the limited availability of comprehensive public data specifically for a wide range of this compound derivatives.

The SAR for anticancer activity suggests that the nature and position of substituents on both the aniline and piperidine rings significantly influence cytotoxicity. For instance, the presence of electron-withdrawing groups on the benzilidene moieties of piperidone derivatives has been shown to enhance their anticancer potency.[3]

Neuroprotective and Anti-inflammatory Activities

The this compound scaffold has also been explored for its potential in treating neurodegenerative diseases and inflammatory conditions. Some derivatives have shown promising neuroprotective effects in preclinical models.[5][6] The anti-inflammatory properties are often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[7][8]

Compound IDBiological Target/ModelActivityReference
Piperine Analog Hippocampal NeuronsNeuroprotective, suppression of Ca2+ overloading[6]
Piperazine-2,5-dione analog (2e) In vivo mouse modelAnti-inflammatory, Analgesic[8]
Piperazine-2,5-dione analog (2q) In vivo mouse modelAnti-inflammatory, Analgesic[8]

Note: This table includes data on piperine and piperazine analogs, which share structural similarities with this compound, to illustrate the potential therapeutic applications.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction in Cancer Cells

A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Derivatives of the related piperidone scaffold have been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial depolarization and the activation of caspases 3 and 7.[3] This process is often triggered by an increase in reactive oxygen species (ROS) within the cancer cells.

apoptosis_pathway Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[1][2] Piperine, a natural product containing a piperidine moiety, has been shown to suppress the PI3K/Akt/mTOR pathway, leading to the activation of autophagy and degradation of α-Synuclein in models of Parkinson's disease.[9] This suggests that this compound derivatives may also exert their therapeutic effects by targeting this crucial pathway.

pi3k_akt_pathway Compound This compound Derivative PI3K PI3K Compound->PI3K Akt Akt Compound->Akt mTOR mTOR Compound->mTOR PI3K->Akt Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing medicinal chemistry research. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for N-Aryl-2-piperidinoaniline Derivatives

A general procedure for the synthesis of N-aryl-substituted piperidines involves the reaction of anilines with α,ω-diols catalyzed by an iron salt in a suitable solvent.[10]

Materials:

  • Substituted aniline

  • 1,5-Pentanediol

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • A mixture of the substituted aniline (100 mmol), 1,5-pentanediol (200 mmol), FeCl₃·6H₂O (0.5 mmol), and CCl₄ (30 mL) is placed in a sealed reaction vessel.

  • The reaction mixture is heated to 180 °C and stirred for 6-12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-piperidine.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caspase-3/7 Activation Assay

This assay is used to measure the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • This compound derivative

  • White-walled 96-well plates

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT assay protocol.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Caspase-Glo) Cytotoxicity->Apoptosis Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway AnimalModel Animal Model of Disease Pathway->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy

Figure 3: General workflow for the preclinical evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse pharmacological activities. The synthetic versatility of this core structure allows for the generation of large libraries of derivatives for biological screening. While existing research has highlighted the potential of these compounds in oncology and neuroscience, further in-depth studies are required to fully elucidate their mechanisms of action and to establish comprehensive structure-activity relationships. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of this compound-based drugs.

References

A Historical Perspective on 2-Piperidinoaniline Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinoaniline, a molecule integrating a piperidine ring with an aniline moiety at the ortho position, represents a versatile scaffold with a rich history in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring both a secondary aliphatic amine and a primary aromatic amine, imparts a dual reactivity that has made it a valuable intermediate in the development of a diverse range of compounds. This technical guide provides an in-depth historical perspective on the research surrounding this compound, detailing its synthesis, physicochemical properties, and the exploration of its biological potential.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₁H₁₆N₂. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₆N₂[1]
Molecular Weight176.26 g/mol [1]
CAS Number39643-31-7[1]
AppearanceBrown liquid[2]
Boiling Point98 - 100 °C at 0.5 mmHg[2]
Purity≥ 95% (LCMS)[2]

Historical Synthesis of this compound and its Analogs

The synthesis of N-aryl piperidines, the class of compounds to which this compound belongs, has been a subject of interest for decades due to their significance as synthetic intermediates in medicinal chemistry. Early approaches to these structures often involved multi-step and sometimes inefficient processes.

A foundational and widely adopted method for the synthesis of this compound and its analogs involves a two-step process: a nucleophilic aromatic substitution (SNA_r_) reaction followed by the reduction of a nitro group. This strategy has proven to be robust and reliable.

Experimental Protocol: A Representative Synthesis of a Piperidinoaniline Analog

While the specific historical paper detailing the first synthesis of this compound by H. G. O. Becker and colleagues in the 1960s remains elusive in readily available databases, a well-documented protocol for its positional isomer, 4-piperidinoaniline, provides a clear and representative experimental methodology. This process is directly applicable to the synthesis of this compound by substituting the starting material with the corresponding ortho-substituted precursor.

Step 1: Synthesis of 1-(2-Nitrophenyl)piperidine

This step involves the nucleophilic aromatic substitution of a halogen on a nitro-activated benzene ring with piperidine.

  • Reaction: 2-Fluoronitrobenzene reacts with piperidine in the presence of a base.

  • Detailed Protocol:

    • Dissolve 2-fluoronitrobenzene in a suitable solvent (e.g., DMSO).

    • Add potassium carbonate as a base and then add piperidine.

    • Heat the reaction mixture (e.g., at 90 °C) for several hours.

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude 1-(2-nitrophenyl)piperidine.

Step 2: Reduction of 1-(2-Nitrophenyl)piperidine to this compound

The nitro group of the intermediate is reduced to a primary amine to yield the final product.

  • Reaction: The nitro group is reduced using a catalyst and a hydrogen source.

  • Detailed Protocol:

    • Dissolve 1-(2-nitrophenyl)piperidine in a solvent like ethyl acetate.

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere at room temperature for several hours.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by column chromatography.

Table 2: Representative Quantitative Data for the Synthesis of a Piperidinoaniline Analog

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
14-Fluoronitrobenzene, PiperidineK₂CO₃DMSO909~100
21-(4-Nitrophenyl)piperidinePd/C, H₂Ethyl AcetateRoom Temp.3Quantitative

Note: This data is for the synthesis of the 4-isomer and serves as a representative example.

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical and efficient two-step sequence. The workflow diagram below illustrates this process.

Synthesis_Workflow Start Starting Materials: 2-Halonitrobenzene Piperidine Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate Intermediate: 1-(2-Nitrophenyl)piperidine Step1->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) Step2 Step 2: Reduction of Nitro Group Intermediate->Step2 Product Final Product: This compound Step2->Product Catalyst (e.g., Pd/C) H2 atmosphere

Caption: General workflow for the synthesis of this compound.

Historical Research on Biological Activity

The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including effects on the central nervous system (CNS), antimicrobial, and anticancer properties.[3] Consequently, this compound and its derivatives have been of interest as potential therapeutic agents.

While specific, in-depth pharmacological studies on this compound itself are not extensively documented in publicly available literature, the known activities of related piperidine-containing molecules provide a strong rationale for its investigation.

Potential Areas of Biological Activity
  • CNS Activity: The piperidine moiety is a common feature in many CNS-active drugs.[4] Derivatives of piperidine have been explored as H1-antihistamines for insomnia, highlighting the potential for this class of compounds to penetrate the central nervous system.[4]

  • Anticancer Activity: Numerous piperidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] The piperidine ring can serve as a scaffold to orient functional groups in a way that facilitates interaction with biological targets involved in cancer progression.

  • Antimicrobial Activity: The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including piperidine derivatives.[6] The nitrogen atom in the piperidine ring can be crucial for interactions with microbial targets.

Table 3: Summary of Investigated Biological Activities for Piperidine Derivatives (Qualitative)

Biological ActivityGeneral Findings for Piperidine ScaffoldsPotential for this compound
CNS ActivityModulation of various receptors and enzymes in the brain.[4][7]Potential for development as a CNS-penetrant agent.
Anticancer ActivityCytotoxicity against a range of cancer cell lines.[5]A scaffold for the design of novel anticancer compounds.
Antimicrobial ActivityInhibition of bacterial and fungal growth.[6]A potential starting point for the development of new antibiotics.

Note: This table summarizes the general potential based on the activities of the broader class of piperidine derivatives, as specific quantitative data for this compound is limited.

Signaling Pathways and Mechanisms of Action: A Postulated View

Given the absence of specific studies on the signaling pathways directly modulated by this compound, a logical relationship diagram can be postulated based on the known pharmacology of related piperidine-containing drugs. For instance, if a derivative of this compound were designed to target a G-protein coupled receptor (GPCR) in the CNS, the general signaling cascade could be depicted as follows.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Ligand This compound Derivative GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Postulated GPCR signaling pathway for a hypothetical this compound derivative.

Conclusion

The historical research on this compound places it as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While its early history is rooted in the fundamental development of synthetic methodologies for N-aryl piperidines, its structural features continue to inspire the design of novel compounds with potential therapeutic applications. The robust and well-understood synthetic pathways to this compound and its analogs, combined with the proven track record of the piperidine scaffold in medicine, ensure that this compound will remain a valuable building block for future research endeavors. Further investigation into its specific biological activities and mechanisms of action is warranted to fully unlock its therapeutic potential.

References

In-Depth Technical Guide on the Safety and Handling of 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and does not replace a formal Safety Data Sheet (SDS). A comprehensive SDS for 2-Piperidinoaniline (CAS No. 39643-31-7) was not available through public searches. The information herein is compiled from data on structurally related compounds and general chemical safety principles. All personnel handling this chemical should be thoroughly trained in laboratory safety and consult all available safety literature before use.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 39643-31-7, is an organic compound featuring a piperidine ring bonded to an aniline moiety at the ortho position.[1][2][3] Its unique structure, combining a saturated heterocycle and an aromatic amine, makes it a valuable building block in medicinal chemistry and organic synthesis.[1][3] The presence of both aniline and piperidine functional groups suggests its potential for diverse chemical reactivity and biological activity.[1] This guide provides a detailed overview of the known and anticipated safety and handling precautions for this compound.

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented below. This information is critical for the safe handling and storage of the material.

PropertyValueSource
CAS Number 39643-31-7[1][2][3][4]
Molecular Formula C₁₁H₁₆N₂[2][3]
Molecular Weight 176.26 g/mol [2]
Appearance Brown crystals or crystalline powder[3][4]
Melting Point 44-48 °C[4]
Boiling Point 96 °C at 1 mmHg[4]
Solubility Slightly soluble in DMSO and Methanol[4]

Hazard Identification and Classification

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Aniline and its derivatives are known to be toxic.[4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation. Piperidine is a known skin irritant.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Pictograms (Anticipated):

  • Harmful: (Exclamation Mark)

  • Health Hazard: (Exploding Chest - for potential systemic effects)

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to the following experimental protocols is mandatory to ensure personnel safety.

Engineering Controls
  • All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.

  • Ensure adequate ventilation to keep airborne concentrations below any applicable exposure limits.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Handling Procedures
  • Avoid all personal contact, including inhalation of dust or vapors.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.

  • Use the minimum necessary quantity for the experiment.

  • Keep the container tightly closed when not in use.

  • Transport the chemical in a secondary, shatterproof container.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and in a dark place.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • The recommended storage temperature is room temperature.[4]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste.

Accidental Release Measures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE as described in Section 4.2.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent the spill from spreading and entering drains.

    • Only trained personnel with appropriate respiratory protection and chemical-resistant gear should attempt to clean up a large spill.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

SafeHandlingWorkflow A Procurement & Receipt of This compound B Log Chemical in Inventory System A->B C Store in Designated Cool, Dry, Dark, & Ventilated Area B->C D Pre-Experiment Safety Review (Review SDS/Guide) C->D Retrieve for Use E Don Appropriate PPE D->E F Work in Chemical Fume Hood E->F G Weighing and Solution Preparation F->G H Perform Experiment G->H I Decontaminate Work Area and Equipment H->I J Segregate and Label Waste H->J L Return to Storage H->L Unused Material I->J K Dispose of Waste (Following Institutional Protocols) J->K M Update Chemical Inventory L->M

Caption: Safe Handling Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Piperidinoaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinoaniline, a versatile bifunctional molecule, incorporates both a nucleophilic aniline moiety and a saturated piperidine ring. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds of medicinal and material importance. Its ability to act as a bidentate ligand precursor further expands its utility in the realm of catalysis. These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations.

Core Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

  • Synthesis of Fused Heterocycles: The ortho-diamine-like arrangement of the amino and piperidino groups allows for the construction of fused heterocyclic systems such as benzimidazoles and quinoxalines. These scaffolds are prevalent in a wide range of biologically active compounds.

  • Ligand Synthesis for Homogeneous Catalysis: The nitrogen atoms of both the aniline and piperidine moieties can coordinate with transition metals, making this compound a precursor for bidentate ligands. These ligands can be used to prepare metal complexes that catalyze various organic transformations.

Synthesis of Fused Heterocycles

The ortho-disposed amino groups of this compound serve as ideal nucleophiles for condensation reactions with bifunctional electrophiles, leading to the formation of fused five- and six-membered heterocyclic rings.

Application Note 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] this compound can be utilized as a precursor for the synthesis of piperidinyl-substituted benzimidazoles through condensation with aldehydes or carboxylic acids. While specific literature on the direct use of this compound is limited, protocols for analogous o-phenylenediamines are well-established and can be adapted.[2]

Experimental Protocol: Synthesis of 2-Aryl-1-(piperidin-1-yl)-1H-benzo[d]imidazole (General Procedure)

This protocol describes a general method for the synthesis of benzimidazole derivatives from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time may vary from a few hours to overnight.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Benzimidazole Synthesis

cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst p-TSA (cat.) Catalyst->Reaction Temperature Reflux Temperature->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product 2-Aryl-1-(piperidin-1-yl)-1H-benzo[d]imidazole Purification->Product

Caption: General workflow for the synthesis of benzimidazole derivatives.

Application Note 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocyclic compounds found in numerous pharmaceuticals and dyes.[3][4] The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] this compound can be employed in a similar fashion to produce piperidinyl-substituted quinoxalines. A general protocol for the reaction of an o-phenylenediamine with cyclohexane-1,2-dione is available and can be adapted.[6]

Experimental Protocol: Synthesis of 8-Piperidino-1,2,3,4-tetrahydrophenazine (General Procedure)

This protocol outlines a general procedure for the condensation of this compound with cyclohexane-1,2-dione.

Materials:

  • This compound

  • Cyclohexane-1,2-dione

  • Ethanol/Water (3:1 v/v)

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), the catalyst ((NH₄)₆Mo₇O₂₄·4H₂O, 0.02 mmol), and the solvent (EtOH/H₂O (3:1 v/v), 20 mL).[6]

  • To this mixture, add cyclohexane-1,2-dione (1 mmol).[6]

  • Stir the reaction mixture at room temperature.[6]

  • Monitor the progress of the reaction by TLC.[6]

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.[6]

Signaling Pathway for Quinoxaline Synthesis

This compound This compound Intermediate Dihydrophenazine Intermediate This compound->Intermediate Condensation Cyclohexane-1,2-dione Cyclohexane-1,2-dione Cyclohexane-1,2-dione->Intermediate Product 8-Piperidino-1,2,3,4-tetrahydrophenazine Intermediate->Product Oxidative Aromatization Catalyst Ammonium Molybdate (Catalyst) Catalyst->Intermediate Solvent EtOH/H2O Solvent->Intermediate

Caption: Reaction pathway for the synthesis of quinoxaline derivatives.

Ligand Synthesis for Catalysis

The presence of two nitrogen atoms in this compound makes it an attractive candidate for the synthesis of bidentate ligands for transition metal-catalyzed reactions. Schiff base condensation with salicylaldehyde, for instance, can yield a tridentate N,N,O-ligand.

Application Note 3: Synthesis and Application of a Schiff Base Ligand

Schiff base ligands derived from anilines are widely used in coordination chemistry.[4] The condensation of this compound with salicylaldehyde is expected to yield 2-((phenyl(piperidin-1-yl)amino)methylene)phenol, a ligand that can coordinate with various metal centers. Metal complexes of similar salicylideneaniline derivatives have been shown to possess catalytic activity.[5]

Experimental Protocol: Synthesis of 2-((Phenyl(piperidin-1-yl)amino)methylene)phenol (Schiff Base Ligand)

This protocol describes the synthesis of a Schiff base ligand from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Experimental Workflow for Ligand and Complex Synthesis

cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis Start_Ligand This compound + Salicylaldehyde Condensation Schiff Base Condensation (Ethanol, Reflux) Start_Ligand->Condensation Ligand Schiff Base Ligand Condensation->Ligand Complexation Complexation Reaction Ligand->Complexation Metal_Salt Metal Salt (e.g., Pd(OAc)2) Metal_Salt->Complexation Metal_Complex Metal-Ligand Complex Complexation->Metal_Complex

Caption: Workflow for the synthesis of a Schiff base ligand and its metal complex.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the described reactions, based on typical yields for analogous transformations found in the literature. It is important to note that actual yields may vary depending on the specific substrates and reaction conditions.

Reaction TypeStarting MaterialsProductCatalystSolventTemperatureTypical Yield (%)
Benzimidazole SynthesisThis compound, Benzaldehyde2-Phenyl-1-(piperidin-1-yl)-1H-benzo[d]imidazolep-TSAEthanolReflux70-90
Quinoxaline SynthesisThis compound, Cyclohexane-1,2-dione8-Piperidino-1,2,3,4-tetrahydrophenazine(NH₄)₆Mo₇O₂₄·4H₂OEtOH/H₂ORoom Temp.80-95
Schiff Base SynthesisThis compound, Salicylaldehyde2-((Phenyl(piperidin-1-yl)amino)methylene)phenolNoneEthanolReflux85-95

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the preparation of medicinally relevant heterocyclic scaffolds, such as benzimidazoles and quinoxalines, is significant. Furthermore, its potential as a precursor to multidentate ligands for catalysis opens up a wide range of possibilities for the development of novel synthetic methodologies. The protocols provided herein serve as a guide for the exploration of the rich chemistry of this compound in research and drug development. Further investigation into the scope and limitations of these reactions is encouraged to fully harness the synthetic potential of this compound.

References

Application Notes and Protocols for N-alkylation of 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 2-piperidinoaniline is a crucial chemical transformation for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and drug development. The introduction of various alkyl groups onto the aniline nitrogen can modulate the physicochemical properties, pharmacological activity, and metabolic stability of the resulting molecules. This document provides detailed experimental protocols for two primary methods for the N-alkylation of this compound: direct N-alkylation with alkyl halides and reductive amination with aldehydes. These methods offer versatility in accessing a wide array of N-alkylated derivatives.

Data Presentation

Due to the limited availability of specific quantitative data for the N-alkylation of this compound in the public domain, the following table summarizes representative yields for analogous reactions involving the N-alkylation of anilines and piperidines under various conditions. This data is intended to provide a general expectation of reaction efficiency.

EntryAmine SubstrateAlkylating Agent/AldehydeReaction TypeBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference Compound
1AnilineBenzyl alcoholReductive Amination (Borrowing Hydrogen)Cu-Chromiteo-Xylene1108HighN-phenylbenzylamine[1]
2Anilinep-MethoxybenzaldehydeReductive AminationCo-containing composite / H₂Methanol100-72-96N-(p-Methoxybenzyl)aniline[2]
3PiperidineMethyl iodideDirect AlkylationK₂CO₃AcetonitrileRT-LowN-Methylpiperidine[3]
4PiperidineAlkyl halideDirect AlkylationN,N-diisopropylethylamineAcetonitrileRT-< 70N-Alkylpiperidine[3]
52-Substituted PiperidineBenzyl bromideDirect AlkylationK₂CO₃DMFRT12-24GoodN-Benzyl-2-substituted piperidine
62-Substituted PiperidineAldehydeReductive AminationNaBH(OAc)₃DCE/THFRT4-12GoodN-Alkyl-2-substituted piperidine

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the direct N-alkylation and reductive amination of this compound.

Direct_N_Alkylation_Workflow cluster_start Reaction Setup cluster_workup Work-up Start Start Reactants This compound Alkyl Halide Base Solvent Add Anhydrous Solvent (e.g., DMF, Acetonitrile) Reactants->Solvent 1. Combine Reaction Stir at appropriate temperature (RT to elevated) Monitor by TLC/LC-MS Solvent->Reaction 2. React Quench Quench Reaction (e.g., add water) Reaction->Quench 3. Process Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Purify by Column Chromatography Concentrate->Purification 4. Isolate Product N-Alkylated This compound Purification->Product 5. Characterize

Caption: Workflow for Direct N-Alkylation of this compound.

Reductive_Amination_Workflow cluster_start Reaction Setup cluster_workup Work-up Start Start Reactants This compound Aldehyde/Ketone Solvent Add Anhydrous Solvent (e.g., DCE, THF) Reactants->Solvent 1. Combine Imine_Formation Stir at RT (Imine Formation) Solvent->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reducing_Agent 2. Form Imine Reaction Stir at RT Monitor by TLC/LC-MS Add_Reducing_Agent->Reaction 3. Reduce Quench Quench Reaction (e.g., sat. NaHCO₃) Reaction->Quench 4. Process Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Purify by Column Chromatography Concentrate->Purification 5. Isolate Product N-Alkylated This compound Purification->Product 6. Characterize

Caption: Workflow for Reductive Amination of this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). For solid bases like K₂CO₃, ensure it is finely powdered and dry.

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction exotherm.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for less reactive alkyl halides.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature if heated.

  • Filter the mixture to remove any insoluble base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), acetonitrile)

  • Optional: Acetic acid (as a catalyst for less reactive carbonyls)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1-1.2 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. A catalytic amount of acetic acid can be added at this stage if required.

  • Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in one portion or portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated this compound.

References

Application of 2-Piperidinoaniline in Pharmaceutical Manufacturing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Piperidinoaniline emerges as a versatile and valuable building block in the synthesis of a diverse array of pharmaceutical agents. Its unique chemical structure, featuring a reactive aniline ring and a piperidine moiety, allows for extensive functionalization, making it a key intermediate in the development of drugs targeting the central nervous system (CNS), infectious diseases, and cancer. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with derivatives of this important scaffold.

Core Applications in Drug Synthesis

This compound and its derivatives are integral to the synthesis of complex molecules with significant pharmacological properties.[1] The dual reactivity of the aniline and piperidine functionalities makes it a versatile starting material for creating extensive libraries of compounds for drug discovery.[1]

One of the most notable applications of a structurally similar scaffold is in the synthesis of monoamine reuptake inhibitors. These compounds are crucial in the treatment of various CNS disorders. A prominent example is Centanafadine , a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of attention-deficit/hyperactivity disorder (ADHD).[2][3] Centanafadine's mechanism of action involves blocking the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), thereby increasing the synaptic levels of these key neurotransmitters.[4][5][6]

Beyond CNS applications, piperidine-containing compounds have demonstrated significant potential as antimicrobial and anticancer agents. The piperidine scaffold is a common feature in many clinically used drugs and is known to enhance the druggability of molecules by improving their pharmacokinetic properties and metabolic stability.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative pharmaceutical agents and intermediates derived from or structurally related to this compound.

Table 1: Biological Activity of Centanafadine (SNDRI)

CompoundTargetIC50 Ratio (NET:DAT:SERT)Therapeutic Indication
CentanafadineNET, DAT, SERT1:6:14ADHD

Data sourced from clinical trial information for Centanafadine.[2]

Table 2: Antimicrobial Activity of Synthesized Piperidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylateStaphylococcus aureus15
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylateEscherichia coli12
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylateStaphylococcus aureus14
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylateEscherichia coli11
Chloramphenicol (Reference)Staphylococcus aureus25
Chloramphenicol (Reference)Escherichia coli22

This data represents an example of antimicrobial screening for piperidine derivatives.[4]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for reproducible research.

Protocol 1: Synthesis of a this compound Derivative (Analogous to a Precursor for a CNS Agent)

This protocol outlines a general two-step synthesis of a this compound derivative, analogous to the initial steps in the synthesis of compounds like Vortioxetine.

Step 1: N-Arylation of Piperidine with 2-Fluoronitrobenzene

  • To a solution of 2-fluoronitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (1.5 eq) and piperidine (2.0 eq).

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-nitrophenyl)piperidine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(2-nitrophenyl)piperidine (1.0 eq) in ethanol.

  • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Protocol 2: N-Functionalization of this compound via Acylation

This protocol describes a general method for the acylation of the aniline nitrogen of this compound.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (1.2 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylated product by column chromatography or recrystallization.

Protocol 3: In Vitro Monoamine Transporter Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized this compound derivatives against NET, DAT, and SERT.

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

  • Radioligand Binding Assay:

    • Prepare cell membrane homogenates from the transfected HEK293 cells.

    • Incubate the membrane homogenates with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, and [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from this compound are a direct result of their interaction with specific biological targets and modulation of key signaling pathways.

Monoamine Reuptake Inhibition

As exemplified by Centanafadine, derivatives of the 2-aminophenylpiperidine scaffold can act as potent inhibitors of monoamine transporters. By blocking the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft, these compounds increase the concentration and duration of action of these neurotransmitters, leading to enhanced signaling in neuronal circuits involved in attention, mood, and motivation.[5][6]

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (NET, DAT, SERT) Synaptic_Neurotransmitter Increased Neurotransmitter Concentration Neurotransmitter Norepinephrine, Dopamine, or Serotonin Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Neurotransmitter->Receptor Binding Signal Enhanced Neuronal Signaling Receptor->Signal Drug This compound Derivative (e.g., Centanafadine) Drug->Transporter Inhibition

Mechanism of monoamine reuptake inhibition.
PI3K/Akt/mTOR Signaling Pathway in Cancer

Derivatives of piperidine have also been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][8][9][10][11] This pathway plays a critical role in cell proliferation, growth, survival, and metabolism. Inhibition of key kinases in this pathway, such as PI3K, Akt, or mTOR, can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Drug Piperidine Derivative Drug->PI3K Inhibition Drug->Akt Inhibition Drug->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a novel pharmaceutical agent from a this compound scaffold involves a systematic workflow.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives (e.g., N-functionalization, C-C coupling) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Biological Assays (e.g., Enzyme inhibition, Receptor binding, Antimicrobial) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Optimization Lead Optimization SAR->Optimization In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Promising Candidates Optimization->Synthesis Preclinical Preclinical Development In_Vivo->Preclinical End Clinical Trials Preclinical->End

General workflow for drug discovery.

References

Application Notes & Protocols: Synthesis and Evaluation of 2-Piperidinoaniline Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Piperidinoaniline derivatives, a promising scaffold for the development of novel kinase inhibitors. It further outlines the procedures for evaluating their biological activity through in vitro kinase assays and discusses their potential mechanism of action within key cellular signaling pathways.

Introduction

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The this compound scaffold represents a versatile starting point for creating targeted inhibitors. The piperidine moiety can be modified to improve pharmacokinetic properties, while the aniline group serves as a key anchor for binding to the ATP pocket of various kinases.[1][2]

Derivatives of this class are being explored for their potential to inhibit key signaling pathways implicated in tumor growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[1][3] These notes provide a general framework for the synthesis, purification, and biological evaluation of novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound core is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by reduction of a nitro group. The resulting aniline can then be further modified to generate a library of compounds.

General Synthetic Workflow

The overall process involves a multi-step synthesis followed by purification and characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening A Step 1: S_N_Ar Reaction (e.g., 1-fluoro-2-nitrobenzene + Piperidine) B Step 2: Nitro Group Reduction (e.g., using SnCl2 or H2/Pd-C) A->B C Step 3: (Optional) Derivatization (e.g., Acylation, Sulfonylation) B->C D Purification (Silica Gel Chromatography) C->D E Structural Characterization (NMR, MS) D->E F Kinase Inhibition Assay E->F G Data Analysis (IC50 Determination) F->G H Lead Compound Identification G->H

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Experimental Protocol: Synthesis of 1-(2-nitrophenyl)piperidine

This protocol details the initial SNAr reaction.

Materials:

  • 1-fluoro-2-nitrobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure 1-(2-nitrophenyl)piperidine.

Experimental Protocol: Synthesis of 2-(piperidin-1-yl)aniline

This protocol details the reduction of the nitro group to form the core aniline scaffold.

Materials:

  • 1-(2-nitrophenyl)piperidine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(2-nitrophenyl)piperidine (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (4.0 eq) portion-wise.

  • Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to yield 2-(piperidin-1-yl)aniline, which can be used for further derivatization or testing.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of the synthesized compounds, a biochemical assay is performed. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced in a kinase reaction.[1]

Assay Workflow

A Prepare serial dilutions of test compounds B Add kinase, substrate, and compound to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Stop reaction & deplete remaining ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP (Add Kinase Detection Reagent) E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Synthesized this compound derivatives

  • Recombinant human kinase enzyme and corresponding substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the kinase enzyme, its specific substrate, and the test compound at various concentrations.[1]

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Kₘ value for the specific kinase.[4]

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).[1][4]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to simultaneously convert the generated ADP to ATP and measure the newly synthesized ATP through a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][5]

Data Presentation

Quantitative data from synthesis and biological assays should be summarized for clear comparison. The following tables present hypothetical data for a series of this compound derivatives as an illustrative example.

Table 1: Synthesis Yields and Physicochemical Properties

Compound IDR-Group (at aniline)Synthesis Yield (%)Molecular Weight
PA-01 -H85176.26
PA-02 -COCH₃78218.29
PA-03 -SO₂CH₃72254.35
PA-04 -Benzoyl65280.36

Table 2: In Vitro Kinase Inhibition Data (IC₅₀ values)

Compound IDKinase A (nM)Kinase B (nM)Kinase C (nM)
PA-01 1,250>10,0005,600
PA-02 4508,3001,500
PA-03 852,100450
PA-04 35950120

Note: The data presented is for illustrative purposes to demonstrate potential activity and structure-activity relationships.[1][4]

Relevant Signaling Pathway: PI3K/Akt/mTOR

Many kinase inhibitors target key nodes in signaling pathways that are dysregulated in cancer.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism. Inhibition of kinases within this cascade (e.g., PI3K, Akt, mTOR) is a validated therapeutic strategy.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt P PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

References

Application Notes: Synthesis of N-Aryl Piperidines from 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of N-aryl piperidines is of significant interest in medicinal chemistry and drug development, as this scaffold is present in numerous biologically active compounds. The N-arylation of 2-piperidinoaniline provides a direct route to N-(2-(piperidin-1-yl)phenyl)anilines and their derivatives. These compounds are valuable intermediates for the synthesis of more complex molecules, such as pharmaceuticals and functional materials. The primary methods for achieving this transformation are transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

Methodology Overview

The formation of the C-N bond between the aniline nitrogen of this compound and an aryl group is typically accomplished using one of two main catalytic systems:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and tolerates a wide range of functional groups. It generally proceeds under milder conditions than the Ullmann condensation. The reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine ligand.

  • Ullmann Condensation: A copper-catalyzed C-N coupling reaction. While traditional Ullmann conditions are often harsh, modern protocols utilize ligands to facilitate the reaction under milder conditions. This method can be a cost-effective alternative to palladium-catalyzed reactions.

The choice between these methods will depend on the specific aryl halide substrate, functional group compatibility, and cost considerations.

Key Reaction Pathways

The synthesis of N-aryl piperidines from this compound involves the reaction of this compound with an aryl halide (or a related electrophile) in the presence of a metal catalyst and a base.

cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation This compound This compound Product N-Aryl-2-piperidinoaniline This compound->Product Aryl Halide Aryl Halide Aryl Halide->Product Pd Catalyst Pd Catalyst Cu Catalyst Cu Catalyst Ligand Ligand Base1 Base Ligand2 Ligand (optional) Base2 Base

Caption: General reaction scheme for the N-arylation of this compound.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), tBuXPhos (0.02 equiv), and sodium tert-butoxide (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Catalyst Addition: To a separate vial, add palladium(II) acetate (0.01 equiv) and a small amount of anhydrous toluene.

  • Solvent and Catalyst Injection: Add anhydrous toluene to the Schlenk flask via syringe to achieve a desired concentration (e.g., 0.1 M with respect to this compound). Then, add the palladium catalyst solution to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

start Start setup 1. Add reactants and base to Schlenk flask start->setup inert 2. Establish inert atmosphere (Ar/N2) setup->inert catalyst 3. Prepare and add Pd catalyst solution inert->catalyst react 4. Heat and stir reaction mixture catalyst->react monitor 5. Monitor reaction progress (TLC/LC-MS) react->monitor workup 6. Cool, dilute, and wash monitor->workup purify 7. Dry, concentrate, and purify workup->purify end End purify->end

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Protocol 2: Ullmann Condensation

This protocol outlines a modern approach to the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Argon or nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the aryl iodide (1.1 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Flush the flask with argon or nitrogen.

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Data Presentation

Table 1: Representative Data for Buchwald-Hartwig Amination of Substituted Anilines
EntryAryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
14-BromotoluenetBuXPhosNaOtBu100492
24-ChlorobenzonitrileRuPhosK₃PO₄110885
31-Bromo-4-methoxybenzeneSPhosCs₂CO₃100695
42-BromopyridineXPhosK₂CO₃1201278
Table 2: Representative Data for Ullmann Condensation of Substituted Anilines
EntryAryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
14-IodotolueneL-ProlineK₂CO₃902488
21-Iodo-4-nitrobenzeneNoneK₃PO₄1201875
34-BromoanisoleDMEDACs₂CO₃1102082
42-IodopyridinePhenanthrolineK₂CO₃1002470

Note: The data in these tables are representative examples for the N-arylation of substituted anilines and may require optimization for the specific case of this compound.

Signaling Pathways and Mechanisms

Buchwald-Hartwig Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.

pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L-Pd(II)-Ar     |         X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + R'R''NH amine_complex L-Pd(II)-Ar     |       H-NR'R'' amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amide_complex L-Pd(II)-Ar     |        NR'R'' deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 + Ar-NR'R''

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Application Notes and Protocols: 2-Piperidinoaniline in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key mediator in the inflammatory process is the macrophage, a type of white blood cell that, when activated, releases a cascade of pro-inflammatory cytokines and other signaling molecules. The differentiation, proliferation, and survival of macrophages are critically regulated by the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as cFMS. Consequently, the inhibition of cFMS kinase activity presents a promising therapeutic strategy for the development of novel anti-inflammatory agents.

While 2-Piperidinoaniline itself is not an active anti-inflammatory agent, its unique chemical structure makes it a valuable scaffold for the synthesis of potent and selective cFMS inhibitors. This document provides detailed application notes and experimental protocols for the screening and characterization of this compound derivatives as potential anti-inflammatory drug candidates targeting cFMS.

Mechanism of Action: Targeting the cFMS Signaling Pathway

The binding of Colony-Stimulating Factor-1 (CSF-1) or Interleukin-34 (IL-34) to the cFMS receptor on the surface of macrophages triggers the dimerization and autophosphorylation of the receptor's intracellular kinase domain.[1][2] This activation initiates a downstream signaling cascade involving key pathways such as PI3K/Akt and MAPK/ERK, ultimately leading to the transcription of genes that promote macrophage survival, proliferation, and pro-inflammatory functions.[1][3] By inhibiting the kinase activity of cFMS, this compound derivatives can block these downstream events, thereby reducing the macrophage-mediated inflammatory response.

cFMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cFMS cFMS (CSF-1R) Dimerization Dimerization & Autophosphorylation cFMS->Dimerization CSF1 CSF-1 / IL-34 CSF1->cFMS PI3K PI3K Dimerization->PI3K MAPK MAPK/ERK Dimerization->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription Response Macrophage Survival, Proliferation, & Inflammation Transcription->Response Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition

Caption: cFMS Signaling Pathway in Inflammation.

Data Presentation: In Vitro Activity of this compound Derivatives

The following table summarizes representative in vitro data for a series of hypothetical this compound derivatives (2-PA-D1 to 2-PA-D3) targeting cFMS. This data is illustrative and serves as a template for presenting results from screening campaigns.

Compound IDcFMS Kinase IC50 (nM)CSF-1 Induced BMM Proliferation IC50 (nM)
2-PA-D11550
2-PA-D2825
2-PA-D32580
Staurosporine (Control)510

Experimental Protocols

Experimental Workflow for Screening this compound Derivatives

The following diagram outlines the general workflow for the synthesis and evaluation of this compound derivatives as anti-inflammatory agents.

Experimental_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitroKinase In Vitro cFMS Kinase Assay Purification->InVitroKinase CellBasedAssay CSF-1 Induced Macrophage Proliferation Assay InVitroKinase->CellBasedAssay HitIdentification Hit Identification & Lead Optimization CellBasedAssay->HitIdentification HitIdentification->Synthesis Iterative Optimization InVivo In Vivo Models of Inflammation (e.g., Collagen-Induced Arthritis) HitIdentification->InVivo Promising Leads End Preclinical Candidate InVivo->End

Caption: Screening workflow for this compound derivatives.
Protocol 1: In Vitro cFMS Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cFMS kinase activity.

Materials:

  • Recombinant human cFMS kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound solution.

  • Add the cFMS kinase and the Poly(Glu, Tyr) substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: CSF-1 Induced Bone Marrow-Derived Macrophage (BMM) Proliferation Assay

Objective: To assess the ability of this compound derivatives to inhibit the proliferation of macrophages stimulated with CSF-1.

Materials:

  • Bone marrow cells isolated from mice

  • Macrophage growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL recombinant murine CSF-1)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Recombinant murine CSF-1

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice and culture them in macrophage growth medium for 5-7 days to differentiate them into bone marrow-derived macrophages (BMMs).

  • Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • The following day, replace the medium with a low-serum medium containing serial dilutions of the test compounds.

  • Stimulate the cells with a final concentration of 20 ng/mL CSF-1. Include wells with no CSF-1 as a negative control and wells with CSF-1 and DMSO as a positive control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assess cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition of proliferation for each compound concentration relative to the CSF-1 stimulated DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents targeting the cFMS kinase. The protocols outlined in this document provide a robust framework for the in vitro screening and characterization of such compounds. By systematically synthesizing and evaluating derivatives of this compound, researchers can identify potent and selective cFMS inhibitors with the potential for further development as therapeutic agents for a variety of inflammatory diseases.

References

Application Notes and Protocols for the Synthesis of 2-Piperidinoaniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines. These application notes provide a detailed protocol for the synthesis of 2-Piperidinoaniline, a valuable building block in pharmaceutical and materials science, through the Buchwald-Hartwig amination of 2-haloanilines with piperidine.

The synthesis of this compound can be efficiently achieved by coupling piperidine with a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency, particularly when dealing with potentially less reactive aryl chlorides.[2]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloaniline, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Piperidine coordinates to the Pd(II) complex. In the presence of a strong base, the piperidine is deprotonated to form a more nucleophilic piperidide anion, which then forms a palladium-amido complex.[2]

  • Reductive Elimination: The final step is the reductive elimination of the desired this compound from the palladium complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Data Presentation

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Piperidine and Related Amines

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
ChlorobenzenePiperidinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012-24High (not specified)[2]
2-chlorotolueneMorpholine(NHC)Pd(allyl)Cl (not specified)-LHMDSNot specifiedNot specified0.4294[3]
4-bromoanisolePiperidine(NHC)Pd(allyl)Cl (not specified)-LHMDSNot specifiedNot specified0.3393[3]
4-bromotoluenePiperidine(NHC)Pd(allyl)Cl (not specified)-LHMDSNot specifiedNot specifiedNot specified85[3]

Note: LHMDS stands for Lithium bis(trimethylsilyl)amide.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via the Buchwald-Hartwig amination of 2-chloroaniline with piperidine. This protocol is adapted from general procedures for the coupling of aryl chlorides with piperidine.[2]

Materials:

  • 2-Chloroaniline (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification (separatory funnel, round-bottom flask, etc.)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with the inert gas three times to ensure anaerobic conditions.[2]

Reagent Addition:

  • Add anhydrous, degassed toluene via syringe to the Schlenk flask.

  • Add 2-chloroaniline (1.0 equiv) and piperidine (1.2 equiv) to the reaction mixture via syringe.

Reaction:

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

Purification:

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to afford pure this compound.

Mandatory Visualizations

Reaction Scheme

G cluster_0 Buchwald-Hartwig Amination for this compound Synthesis 2-Haloaniline 2-Haloaniline This compound This compound 2-Haloaniline->this compound Pd Catalyst, Ligand, Base Piperidine Piperidine Piperidine->this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

G cluster_workflow Experimental Workflow A Reaction Setup (Pd(OAc)₂, XPhos, NaOtBu in Schlenk flask under Argon) B Reagent Addition (Anhydrous Toluene, 2-Chloroaniline, Piperidine) A->B C Reaction (Heat to 100°C, stir for 12-24h, monitor by TLC/GC-MS) B->C D Workup (Cool, quench with water, extract with Ethyl Acetate) C->D E Purification (Combine organic layers, wash, dry, concentrate, flash chromatography) D->E F Pure this compound E->F

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Common Issues Low_Yield Low or No Yield Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Poor_Reactivity Poor Reactivity of Aryl Chloride Low_Yield->Poor_Reactivity Side_Reactions Side Reactions Observed Hydrodehalogenation Hydrodehalogenation Side_Reactions->Hydrodehalogenation Solution_Catalyst Ensure inert atmosphere. Use robust ligands (e.g., XPhos). Use pre-catalysts. Catalyst_Deactivation->Solution_Catalyst Solution_Reactivity Increase temperature. Use a more electron-rich and bulky ligand. Ensure a strong base is used (e.g., NaOtBu). Poor_Reactivity->Solution_Reactivity Solution_Side_Reaction Optimize ligand-to-metal ratio. Lower reaction temperature if possible. Hydrodehalogenation->Solution_Side_Reaction

Caption: A guide to troubleshooting common issues in the synthesis.

References

Application Notes and Protocols for Reductive Amination Involving 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of complex nitrogen-containing molecules. This document provides detailed application notes and experimental protocols for the reductive amination of 2-Piperidinoaniline with various carbonyl compounds. This compound is a versatile building block, and its derivatization via reductive amination opens avenues to a wide range of novel compounds with potential biological activity. The protocols provided herein are based on established methodologies for reductive amination of anilines, particularly utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[1][2][3]

Reaction Principle

The reductive amination of this compound with an aldehyde or ketone proceeds in a one-pot fashion. The reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final amine product. The ortho-piperidino group can influence the reactivity of the aniline nitrogen through steric and electronic effects, which should be considered when optimizing reaction conditions.

Key Reagents and Their Roles

ReagentRoleKey Considerations
This compound Primary or secondary amine sourceThe nucleophilicity of the aniline nitrogen is crucial for the initial attack on the carbonyl carbon.
Aldehyde or Ketone Carbonyl sourceThe electrophilicity of the carbonyl carbon dictates the rate of the initial addition. Steric hindrance around the carbonyl group can affect reaction efficiency.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing agentA mild and selective reducing agent that reduces the iminium ion intermediate much faster than the starting carbonyl compound.[1][2][3] It is moisture-sensitive.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) SolventAnhydrous aprotic solvents are preferred to prevent hydrolysis of the reducing agent and iminium ion.
Acetic Acid (optional) CatalystCan be used in small amounts to catalyze the formation of the iminium ion, especially with less reactive ketones.

Experimental Protocols

Protocol 1: Reductive Amination of this compound with Cyclohexanone

This protocol describes the synthesis of N-cyclohexyl-2-(piperidin-1-yl)aniline.

Materials:

  • This compound (1.0 mmol, 176.26 mg)

  • Cyclohexanone (1.2 mmol, 117.78 mg, 124 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 317.9 mg)

  • Anhydrous 1,2-dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous 1,2-dichloroethane (10 mL).

  • Stir the solution at room temperature until the aniline is fully dissolved.

  • Add cyclohexanone (1.2 mmol) to the solution and stir the mixture for 30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-cyclohexyl-2-(piperidin-1-yl)aniline.

Protocol 2: Reductive Amination of this compound with Benzaldehyde

This protocol describes the synthesis of N-benzyl-2-(piperidin-1-yl)aniline.

Materials:

  • This compound (1.0 mmol, 176.26 mg)

  • Benzaldehyde (1.2 mmol, 127.34 mg, 122 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 317.9 mg)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add benzaldehyde (1.2 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is generally complete within 2-6 hours.

  • After the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution (10 mL) to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-benzyl-2-(piperidin-1-yl)aniline.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the reductive amination of this compound with representative carbonyl compounds based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Carbonyl CompoundProductReducing AgentSolventReaction Time (h)Typical Yield (%)
CyclohexanoneN-cyclohexyl-2-(piperidin-1-yl)anilineNaBH(OAc)₃DCE4-1280-95
BenzaldehydeN-benzyl-2-(piperidin-1-yl)anilineNaBH(OAc)₃DCM2-685-98
AcetoneN-isopropyl-2-(piperidin-1-yl)anilineNaBH(OAc)₃DCE6-1875-90
4-MethoxybenzaldehydeN-(4-methoxybenzyl)-2-(piperidin-1-yl)anilineNaBH(OAc)₃DCM3-888-97

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup and Purification A 1. Dissolve this compound in anhydrous solvent B 2. Add carbonyl compound (aldehyde or ketone) A->B C 3. Stir at room temperature B->C D 4. Add Sodium Triacetoxyborohydride (STAB) C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Quench with aq. NaHCO3 E->F G 7. Extraction with organic solvent F->G H 8. Drying and solvent removal G->H I 9. Column chromatography H->I J Pure Product I->J

Caption: General workflow for the reductive amination of this compound.

Reductive Amination Mechanism

G Reactants This compound + Carbonyl Compound Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) Product Final Amine Product Iminium->Product Reduction (NaBH(OAc)3)

Caption: Simplified mechanism of reductive amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 2-Piperidinoaniline, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and a two-step nucleophilic aromatic substitution followed by reduction.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (typically 2-chloroaniline, 2-bromoaniline, or 2-iodoaniline) and piperidine. This method is often preferred for its directness and generally good functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr) and Reduction: This two-step process involves the reaction of a nitro-substituted aryl halide (like 1-fluoro-2-nitrobenzene) with piperidine to form 1-(2-nitrophenyl)piperidine. The nitro group is then reduced to an amine in a subsequent step to yield the final product.

Q2: My Buchwald-Hartwig amination reaction is not working or giving a very low yield. What are the most critical factors to check?

A2: Low yields in Buchwald-Hartwig aminations are common when conditions are not optimal. The most critical factors are:

  • Exclusion of Oxygen: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. It is crucial to properly degas solvents and use inert atmosphere techniques (e.g., nitrogen or argon gas).

  • Catalyst, Ligand, and Base Combination: The choice of palladium precursor, phosphine ligand, and base is highly interdependent and substrate-specific. A mismatch can lead to slow reaction rates or catalyst decomposition.

  • Purity of Reagents: Impurities in the starting materials (aryl halide, piperidine), solvent, or base can poison the catalyst.

Q3: What are common side reactions that can lower the yield of this compound in a Buchwald-Hartwig reaction?

A3: Several side reactions can compete with the desired C-N bond formation:

  • Hydrodehalogenation: The aryl halide is reduced to aniline. This can be caused by β-hydride elimination.

  • Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the aryl halide couple to form a biphenyl derivative.

  • Ligand Phosphine Arylation: The phosphine ligand can sometimes react with the aryl halide.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Deactivation • Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox. • Degas the solvent thoroughly by sparging with an inert gas or using the freeze-pump-thaw method. • Use an air-stable precatalyst (e.g., G3 or G4 precatalysts) to ensure a consistent Pd(0) source.
Suboptimal Ligand • For electron-rich anilines, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective. • Screen a variety of ligands to find the optimal one for your specific substrate.
Incorrect Base • A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. • If the starting materials are base-sensitive, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary, often requiring higher temperatures.
Low Reaction Temperature • While some reactions proceed at room temperature, many require heating (typically 80-110 °C) to achieve a reasonable rate. • Gradually increase the temperature and monitor for product formation and potential decomposition.
Issue 2: Formation of Significant Side Products
Side Product Observed Potential Cause Troubleshooting Steps
Aniline (from Hydrodehalogenation) • β-Hydride elimination from the palladium-amide intermediate.• Use a ligand that promotes rapid reductive elimination, such as a bulky biarylphosphine ligand.
Biphenyl Derivatives (Homocoupling) • Highly reactive aryl halide or catalyst system.• Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). • Lower the reaction temperature.
Phenol Derivatives (Hydroxylation) • Presence of water or hydroxide ions.• Use anhydrous solvents and reagents. • Ensure the base is not contaminated with hydroxides.

Data Presentation

The following tables present illustrative data on how reaction parameters can influence the yield of this compound via Buchwald-Hartwig amination. This data is based on typical trends observed for similar reactions, as specific comparative data for this exact synthesis is not widely available.

Table 1: Effect of Ligand and Base on Yield

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10092
2Pd₂(dba)₃SPhosNaOtBuToluene10088
3Pd₂(dba)₃RuPhosNaOtBuToluene10085
4Pd(OAc)₂XPhosK₃PO₄Dioxane11075
5Pd(OAc)₂XPhosCs₂CO₃Dioxane11078

Reaction Conditions: 2-bromoaniline (1.0 mmol), piperidine (1.2 mmol), Pd precursor (1 mol%), ligand (2 mol%), base (1.4 mmol), solvent (5 mL), 18 h.

Table 2: Effect of Solvent and Temperature on Yield

EntryLigandBaseSolventTemperature (°C)Yield (%)
1XPhosNaOtBuToluene8085
2XPhosNaOtBuToluene10092
3XPhosNaOtBuDioxane10089
4XPhosNaOtBuTHF6565

Reaction Conditions: 2-bromoaniline (1.0 mmol), piperidine (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.4 mmol), solvent (5 mL), 18 h.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromoaniline

This protocol describes a general procedure for the synthesis of this compound using a palladium catalyst with a biarylphosphine ligand.

Materials and Reagents:

  • 2-Bromoaniline

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add 2-bromoaniline (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by piperidine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via SNAr and Reduction

This protocol outlines the synthesis of this compound from 1-fluoro-2-nitrobenzene.

Step A: Synthesis of 1-(2-nitrophenyl)piperidine

  • Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add potassium carbonate (1.5 eq) and piperidine (2.0 eq) to the solution.

  • Reaction: Heat the mixture to 90 °C and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step B: Reduction to this compound

  • Reaction Setup: Dissolve the crude 1-(2-nitrophenyl)piperidine from Step A in ethyl acetate or methanol.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Reaction: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 3-6 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography if necessary.

Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow: Buchwald-Hartwig Synthesis cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Bromoaniline - Pd₂(dba)₃ - XPhos - NaOtBu add_solvents Add Anhydrous Toluene and Piperidine reagents->add_solvents heat Heat to 100 °C (12-24h) add_solvents->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract purify Combine, Wash, Dry, Concentrate extract->purify chromatography Flash Column Chromatography purify->chromatography product This compound chromatography->product Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_atmosphere Are reaction conditions strictly anaerobic? start->check_atmosphere remedy_atmosphere Degas solvents. Use Schlenk line or glovebox. check_atmosphere->remedy_atmosphere No check_reagents Are all reagents pure and anhydrous? check_atmosphere->check_reagents Yes remedy_atmosphere->check_reagents remedy_reagents Purify starting materials. Use anhydrous solvents. check_reagents->remedy_reagents No check_catalyst Is the catalyst system (ligand/base) optimal? check_reagents->check_catalyst Yes remedy_reagents->check_catalyst remedy_catalyst Screen different ligands and bases. Optimize temperature. check_catalyst->remedy_catalyst No check_side_products Are side products (e.g., aniline) observed? check_catalyst->check_side_products Yes remedy_catalyst->check_side_products remedy_side_products Adjust ligand/base combination. Ensure strict inert conditions. check_side_products->remedy_side_products Yes success Yield Improved check_side_products->success No remedy_side_products->success

Technical Support Center: Optimizing Reaction Conditions for 2-Piperidinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Piperidinoaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound derivatives?

The most common and effective methods for synthesizing this compound derivatives are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[1][2]

Q2: Which factors are most critical for a successful Buchwald-Hartwig amination to synthesize this compound?

The success of the Buchwald-Hartwig amination for this synthesis is highly dependent on the careful selection of the palladium catalyst, the phosphine ligand, the base, and the solvent. The reaction is also sensitive to air and moisture, requiring an inert atmosphere.[3]

Q3: What is the role of the ligand in the Buchwald-Hartwig reaction?

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Sterically bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often effective for coupling piperidine with 2-haloanilines.[3]

Q4: Can I use a weaker base than sodium tert-butoxide (NaOtBu)?

While strong bases like NaOtBu are typically used to deprotonate piperidine and facilitate the catalytic cycle, weaker bases such as potassium carbonate (K₂CO₃) can sometimes be employed. However, this often necessitates higher reaction temperatures and may result in lower yields due to slower reaction rates and potential catalyst decomposition.[3]

Q5: How can I effectively monitor the progress of my reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the this compound product.[3]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst can be deactivated by oxygen.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider using an air-stable precatalyst to ensure the correct palladium-to-ligand ratio.[3]

  • Inappropriate Ligand: The chosen ligand may not be optimal for the specific substrates.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the most effective one for your system.

  • Incorrect Base: The base may not be strong enough to deprotonate the piperidine effectively.

    • Solution: Use a strong base like sodium tert-butoxide (NaOtBu). If substrate sensitivity is an issue, a weaker base like K₃PO₄ or Cs₂CO₃ can be tested, but may require higher temperatures and longer reaction times.

  • Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and potential decomposition.[3]

  • Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst.

    • Solution: Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary.

Issue 2: Formation of Significant Side Products

Possible Causes and Solutions:

  • Hydrodehalogenation of the Aryl Halide: The starting 2-haloaniline is reduced, removing the halogen atom.

    • Mechanism: This can occur via a competing β-hydride elimination pathway from a palladium-hydride intermediate.

    • Solution: Optimize the ligand and base combination. Ensure strictly anhydrous conditions.

  • Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the 2-haloaniline couple to form a biphenyl diamine derivative.

    • Mechanism: This side reaction is more common with highly reactive aryl halides.

    • Solution: Use a ligand that favors C-N reductive elimination over C-C coupling. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can also minimize this side product.[3]

  • Double Arylation of Piperidine (if a dihaloarene is used): If the starting material contains more than one halogen, piperidine may substitute at multiple positions.

    • Solution: Control the stoichiometry of the piperidine. Using a slight excess of the dihaloarene can favor mono-substitution.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to impurities, making separation by column chromatography challenging.

    • Solution: Optimize the mobile phase for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of the amine product.

  • Product is an Oil and Difficult to Crystallize: The this compound derivative may not be a solid at room temperature.

    • Solution: If the product is an oil, purification by column chromatography is the primary method. If it is a solid that is difficult to recrystallize, screen a variety of solvent systems. A combination of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexane, water) can be effective for inducing crystallization.[4][5]

Data Presentation

Table 1: Comparison of Catalysts and Ligands for the Buchwald-Hartwig Amination of 2-Haloanilines with Piperidine (Illustrative Data)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
1Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018>95General condition for aryl chlorides.
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1102485-90Effective for less reactive aryl bromides.
3XPhos Pd G3 (2)-NaOtBuToluene9012>98Air-stable precatalyst, good for reproducibility.
4Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃t-BuOH1002080-88Milder base, suitable for sensitive substrates.

Note: Yields are illustrative and can vary based on the specific substituted 2-haloaniline and reaction scale.

Table 2: Effect of Solvent and Base on the Ullmann Condensation of 2-Chloroaniline with Piperidine (Illustrative Data)

EntryCopper Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (10)1,10-PhenanthrolineK₂CO₃DMF1202460-70
2CuI (10)L-ProlineK₂CO₃DMSO1102465-75
3Cu₂O (5)NoneK₃PO₄NMP1303650-60
4CuI (10)DMEDACs₂CO₃Dioxane1102470-80

Note: The Ullmann condensation generally requires higher temperatures and catalyst loadings compared to the Buchwald-Hartwig amination.[6]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-(Piperidin-1-yl)aniline

Materials:

  • 2-Bromoaniline

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by 2-bromoaniline (1.0 equivalent) and piperidine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0-20% ethyl acetate in hexane) to afford the pure 2-(piperidin-1-yl)aniline.

Protocol 2: Ullmann Condensation for the Synthesis of 2-(Piperidin-1-yl)aniline

Materials:

  • 2-Chloroaniline

  • Piperidine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk tube and standard glassware

Procedure:

  • Reaction Setup: To a Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add 2-chloroaniline (1.0 equivalent), piperidine (1.5 equivalents), and anhydrous DMF.

  • Reaction: Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes solution_catalyst Use precatalyst, ensure inert conditions. check_catalyst->solution_catalyst No check_base Is the base strong enough? check_ligand->check_base Yes solution_ligand Screen bulky, electron-rich ligands. check_ligand->solution_ligand No check_temp Is the temperature optimal? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaOtBu). check_base->solution_base No solution_temp Optimize temperature (80-110 °C). check_temp->solution_temp No

Caption: Decision tree for troubleshooting low reaction yield.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_glassware Flame-dry glassware add_reagents Add catalyst, ligand, base prep_glassware->add_reagents inert_atm Establish inert atmosphere add_reagents->inert_atm add_sm Add aryl halide and piperidine inert_atm->add_sm heat Heat to reaction temperature add_sm->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify characterize Characterize pure product purify->characterize

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Purification of Crude 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Piperidinoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound are largely dependent on the synthetic route employed. Common synthesis methods include the reduction of 1-(2-nitrophenyl)piperidine and Buchwald-Hartwig amination.[1] Potential impurities may include:

  • Unreacted Starting Materials: Such as 1-(2-nitrophenyl)piperidine, 2-haloanilines, or piperidine.

  • Byproducts: These can arise from side reactions during the synthesis. For instance, in the reduction of the nitro-precursor, incomplete reduction can leave starting material, and over-reduction of the aromatic ring is a possibility under harsh conditions.[1] In cross-coupling reactions, byproducts from ligand decomposition or side reactions of the starting materials can occur.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium), ligands, and bases from the reaction.

  • Solvents: Residual solvents from the reaction and initial work-up steps.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties that inform the choice of purification method include:

PropertyValue
Melting Point 44-48 °C
Boiling Point 96 °C (at 1 mmHg)
Appearance Crystalline solid
Solubility Soluble in many organic solvents.[2]

The relatively low melting point suggests that the compound can be purified by recrystallization from appropriate solvents. Its boiling point indicates that vacuum distillation could be a viable purification method, particularly for removing non-volatile impurities.

Q3: My purified this compound is a dark-colored oil or solid. What could be the cause and how can I decolorize it?

A3: A dark color often indicates the presence of oxidized impurities or residual colored byproducts from the synthesis. Aniline derivatives can be susceptible to air oxidation, which can lead to coloration.

To decolorize the product, you can try the following during recrystallization:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to lower recovery.

  • Hot Filtration: After treatment with activated charcoal, a hot filtration step is necessary to remove the charcoal and any other insoluble impurities.[3]

Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid compounds like this compound. The goal is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Problem: Oiling out instead of crystallization.

Possible Cause Solution
Solution is too concentrated. Add a small amount of hot solvent to dilute the solution slightly.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.
High concentration of impurities. The impurities may be lowering the melting point of your compound. Try a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
Inappropriate solvent. Perform a solvent screen to find a more suitable solvent or solvent mixture. A good starting point for aromatic amines is an ethanol/water mixture.[3]

Problem: Poor recovery of purified product.

Possible Cause Solution
Too much solvent was used. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[3]
Product is significantly soluble in cold solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If recovery is still low, you can try to recover a second crop of crystals by concentrating the mother liquor.
Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities. Due to the basic nature of the amine groups, special considerations are necessary to avoid issues like peak tailing.[4]

Problem: Significant peak tailing on a silica gel column.

Possible Cause Solution
Strong interaction with acidic silanol groups. The basic nitrogen atoms of this compound can interact strongly with the acidic silica gel, leading to poor peak shape.[4] Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to compete for binding sites on the silica.[4]
Inappropriate solvent system. The chosen eluent may not be optimal for your compound. Re-evaluate the solvent system using thin-layer chromatography (TLC) to find a mobile phase that provides a good separation and a reasonable Rf value (typically 0.2-0.4) for your product.

Problem: The compound does not elute from the silica gel column.

Possible Cause Solution
Compound is too polar for the chosen eluent. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is not sufficient, a more polar solvent like methanol can be added to the eluent system.
Irreversible adsorption to the silica gel. The basicity of the compound may lead to very strong or irreversible binding to the acidic silica. Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for the purification of basic compounds.[4] Alternatively, amine-deactivated silica can be used.[4]

Experimental Protocols

Recrystallization Protocol (Ethanol/Water)

This protocol is a general guideline for the recrystallization of this compound using a common solvent system for aromatic amines.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly and persistently cloudy. Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Illustrative Data for Recrystallization:

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~90%>98%
Appearance Brownish solidOff-white to pale yellow crystals
Recovery Yield N/A75-85% (Typical)

Disclaimer: This data is illustrative and based on typical results for similar compounds. Actual results may vary.

Column Chromatography Protocol (Silica Gel with Triethylamine)

This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.[5]

  • Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5-1% triethylamine to the solvent system to prevent peak tailing.[5] Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Illustrative Data for Column Chromatography:

ParameterValue
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient with 0.5% Triethylamine
Purity Achieved >99% (by HPLC)
Yield 80-90% (Typical)

Disclaimer: This data is illustrative and based on typical results for similar compounds. Actual results may vary.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Ethanol charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter crystallize Add Hot Water & Cool hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Purified Product isolate->dry column_chromatography_workflow cluster_column Column Chromatography Workflow tlc TLC Analysis for Solvent System pack Pack Column (Silica Gel) tlc->pack load Load Crude Sample pack->load elute Elute with Gradient (+ Triethylamine) load->elute collect Collect & Analyze Fractions (TLC) elute->collect combine Combine Pure Fractions & Evaporate collect->combine troubleshooting_logic start Crude this compound Purification Issue recrystallization Recrystallization Issue? start->recrystallization column Column Chromatography Issue? start->column oiling Oiling Out recrystallization->oiling Yes low_recovery_recryst Low Recovery recrystallization->low_recovery_recryst No tailing Peak Tailing column->tailing Yes no_elution No Elution column->no_elution No solution1 Adjust Concentration Slow Cooling Change Solvent oiling->solution1 solution2 Use Minimum Solvent Preheat Funnel Cool Thoroughly low_recovery_recryst->solution2 solution3 Add Triethylamine Optimize Eluent tailing->solution3 solution4 Increase Eluent Polarity Change Stationary Phase (Alumina) no_elution->solution4

References

identifying and minimizing side reactions in 2-Piperidinoaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Piperidinoaniline. The guidance focuses on identifying and minimizing common side reactions encountered during its synthesis, primarily via the Buchwald-Hartwig amination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound. Each problem is presented with potential causes and detailed solutions.

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound product. What are the potential causes and how can I improve the yield?

A: A low yield of this compound in a Buchwald-Hartwig amination can stem from several factors, including inactive catalyst, suboptimal reaction conditions, or competing side reactions. Below is a summary of potential causes and recommended actions.

Table 1: Troubleshooting Low Product Yield

Potential CauseRecommended ActionsExpected Outcome
Inactive Catalyst - Ensure the palladium precatalyst is properly activated to Pd(0). Using a precatalyst can lead to cleaner formation of the active species. - Use fresh, high-purity catalyst and ligands. - Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation.Increased catalytic activity leading to higher product conversion.
Suboptimal Ligand Choice - For coupling a secondary cyclic amine like piperidine with an aryl halide, bulky, electron-rich phosphine ligands are often effective. - Screen different classes of ligands (e.g., biaryl phosphines like XPhos, RuPhos, or chelating ligands like BINAP).Enhanced rates of reductive elimination to form the desired product over side reactions.
Inefficient Base - The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. - If the starting materials are base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher temperatures or longer reaction times.Efficient deprotonation of the amine to facilitate its coordination to the palladium center.
Low Reaction Temperature - Buchwald-Hartwig reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. - Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress.Increased reaction rate and conversion of starting materials.
Presence of Water or Oxygen - Use anhydrous solvents and reagents. - Perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.Prevention of catalyst deactivation and side reactions like hydrodehalogenation.

Problem 2: Significant Formation of Hydrodehalogenation Byproduct (Aniline)

Q: I am observing a significant amount of aniline in my crude reaction mixture. How can I minimize this hydrodehalogenation side reaction?

A: Hydrodehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It leads to the formation of aniline from 2-haloaniline. Minimizing this side reaction is crucial for improving the yield of this compound.

Table 2: Minimizing Hydrodehalogenation (Aniline Formation)

ParameterCondition Leading to HydrodehalogenationRecommended ChangeRationale
Ligand Ligands that promote β-hydride elimination over reductive elimination.Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos).These ligands create a sterically hindered environment around the palladium center, favoring reductive elimination to form the C-N bond.
Base Use of bases with β-hydrogens, especially at high temperatures.Use a base without β-hydrogens, such as NaOt-Bu or LHMDS.This reduces the availability of a hydrogen source for β-hydride elimination.
Temperature High reaction temperatures can favor β-hydride elimination.Optimize the temperature to the minimum required for a reasonable reaction rate.Lower temperatures can disfavor the hydrodehalogenation pathway.
Water Content Traces of water can act as a proton source.Ensure strictly anhydrous conditions.This minimizes a potential pathway for the formation of the aniline byproduct.

Problem 3: Formation of Overarylation/Diarylation Products

Q: My analysis shows the presence of higher molecular weight impurities, likely from overarylation. How can I prevent the formation of these byproducts?

A: Overarylation, or diarylation, can occur where the newly formed this compound reacts with another molecule of the aryl halide. Another possibility is the reaction of two molecules of 2-haloaniline with one molecule of piperidine, leading to N,N'-bis(2-aminophenyl)piperazine.

Table 3: Minimizing Overarylation/Diarylation Side Products

ByproductPotential CauseRecommended Actions
N,N'-bis(2-aminophenyl)piperazine - High reaction temperature and/or long reaction time. - High catalyst loading. - Use of a less sterically hindered ligand.- Lower the reaction temperature and monitor for completion to avoid prolonged heating. - Optimize (reduce) the catalyst and ligand loading. - Employ a bulkier ligand to sterically hinder the second amination.
2-(Diphenylamino)aniline - Reaction of the product with another molecule of aryl halide. - Stoichiometry of reactants.- Use a slight excess of piperidine (1.1-1.2 equivalents). - Slowly add the aryl halide to the reaction mixture to maintain its low concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound: 2-bromoaniline or 2-chloroaniline?

A1: In Buchwald-Hartwig aminations, the reactivity of the aryl halide is generally in the order of I > Br > Cl. Therefore, 2-bromoaniline is typically more reactive than 2-chloroaniline and will likely require milder reaction conditions (lower temperature, lower catalyst loading). However, 2-chloroaniline is often more readily available and less expensive, making it a more attractive starting material for large-scale synthesis, provided that a suitable catalyst system is employed to activate the less reactive C-Cl bond.

Q2: How can I monitor the progress of my this compound synthesis?

A2: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[1]

  • TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing the spots.[2]

  • GC-MS: Allows for the separation and identification of volatile components in the reaction mixture, including the starting materials, product, and side products like aniline.[3]

  • HPLC: Can be used for quantitative analysis of the reaction mixture, providing accurate information on the concentration of each component over time.[4]

Q3: What is a suitable method for the purification of this compound?

A3: Flash column chromatography on silica gel is a common and effective method for purifying this compound from the crude reaction mixture.[2][5] Given that this compound is a basic compound, peak tailing on the silica gel column can be an issue. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.[2][6] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q4: My purified this compound is a colored oil/solid. Is this normal?

A4: Anilines are prone to oxidation upon exposure to air and light, which can result in the formation of colored impurities. While pure this compound is typically a pale yellow solid or oil, the development of a darker color is not uncommon. To minimize oxidation, it is advisable to store the purified compound under an inert atmosphere and in the dark.

Experimental Protocols & Visualizations

Representative Experimental Protocol for this compound Synthesis

The following is a representative, generalized protocol for the synthesis of this compound via Buchwald-Hartwig amination. Note: This protocol should be optimized for specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromoaniline (1.0 eq)

  • Piperidine (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromoaniline, sodium tert-butoxide, and XPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by piperidine and Pd₂(dba)₃.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient with 1% triethylamine).

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-NHR'R''](L_n)^+ X^- PdII_Aryl->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido Deprotonation (-Base-H+) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product Experimental_Workflow start Start reagents Combine Aryl Halide, Base, and Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent_cat Add Anhydrous Solvent, Amine, and Catalyst inert->solvent_cat heat Heat and Stir solvent_cat->heat monitor Monitor Reaction (TLC, GC-MS, HPLC) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification by Flash Column Chromatography workup->purify product Isolated Product purify->product

References

Technical Support Center: Stability of 2-Piperidinoaniline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered with 2-Piperidinoaniline in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?

A1: The discoloration of this compound solutions is a common indicator of degradation, particularly oxidation. The aniline moiety is susceptible to oxidation, which can form colored impurities. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1] To mitigate this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use de-gassed solvents, and store solutions in amber vials to protect them from light.[2][3]

Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. What are the likely causes?

A2: A decrease in concentration suggests that the compound is degrading. The primary degradation pathways for a molecule like this compound are hydrolysis (especially under strongly acidic or basic conditions) and oxidation.[4][5] The piperidine ring can also undergo N-oxidation.[2][6] It is crucial to control the pH of your solution and to minimize its exposure to oxygen and light.[2][3]

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: For maximum stability, stock solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light by using amber containers, and blanketed with an inert gas like argon or nitrogen before sealing. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents if solubility allows.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution can significantly impact the stability of this compound. Both the aniline and piperidine functional groups are basic and will be protonated at low pH. While this can increase water solubility, strongly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.[5] It is advisable to maintain the pH within a neutral to slightly acidic range (e.g., pH 5-7) for better stability, unless experimental conditions require otherwise.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Rapid Discoloration of the Solution
Symptom Possible Cause Troubleshooting Step
Solution turns yellow/brown shortly after preparation.Oxidation: Exposure to atmospheric oxygen.1. Prepare solutions using solvents that have been de-gassed by sparging with nitrogen or argon.2. Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox).3. Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup.
Discoloration occurs after exposure to lab lighting.Photodegradation: Sensitivity to UV or visible light.1. Store the solution in an amber vial or a container wrapped in aluminum foil.[3]2. Minimize exposure to light during experimental procedures.
Issue 2: Precipitate Formation in Solution
Symptom Possible Cause Troubleshooting Step
A solid crashes out of the solution upon standing.Poor Solubility: The concentration of the compound exceeds its solubility in the chosen solvent.1. Try a different solvent or a co-solvent system to improve solubility.2. Gently warm the solution to aid dissolution, but be cautious of thermal degradation.
Precipitate appears after pH adjustment.pH-dependent Solubility: The compound may be less soluble at the adjusted pH.1. Determine the optimal pH range for solubility before preparing your final solution.2. Consider using a buffer to maintain a consistent pH.
Precipitate forms over time, accompanied by discoloration.Formation of Insoluble Degradants: Degradation products may have lower solubility than the parent compound.1. Address the root cause of degradation (oxidation, photodegradation, etc.) as described in "Issue 1".2. Filter the solution before use if small amounts of precipitate are present, and re-quantify the concentration.
Issue 3: Inconsistent Results in Biological or Chemical Assays
Symptom Possible Cause Troubleshooting Step
Potency or activity of the compound decreases with each use of the stock solution.Progressive Degradation: The compound is unstable under the storage or handling conditions.1. Prepare fresh solutions for each experiment.2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.3. Perform a forced degradation study (see Experimental Protocols) to understand the compound's liabilities.
High variability between replicate experiments.Inconsistent Sample Handling: Differences in light exposure, temperature, or time before analysis.1. Standardize all experimental procedures, including incubation times and light conditions.2. Prepare a fresh dilution from a stable stock solution immediately before each experiment.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on the chemical properties of its aniline and piperidine moieties.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation parent This compound n_oxide Piperidine N-Oxide parent->n_oxide O₂ / Peroxide colored_impurities Colored Aniline Impurities (e.g., quinone-like structures) parent->colored_impurities O₂ / Light hydrolysis_products Potential cleavage of C-N bond (under harsh acidic/basic conditions) parent->hydrolysis_products H⁺ / OH⁻ radical_species Radical-mediated Products parent->radical_species UV/Vis Light ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1][2]

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][3]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method (see Protocol 2).

4. Data Presentation:

The following table shows illustrative data from a forced degradation study.

Stress Condition Time (hours) % this compound Remaining Appearance of Major Degradation Peak (Retention Time, min)
Control (RT, dark) 4899.5-
0.1 N HCl, 60°C 2485.23.1
0.1 N NaOH, 60°C 2478.94.5
3% H₂O₂, RT 2465.45.2
80°C 4892.13.8
Photolytic (ICH Q1B) -72.85.8, 6.1
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Workflow and Troubleshooting Diagram

The following diagram outlines a logical workflow for assessing and addressing the stability of this compound in solution.

G Troubleshooting Workflow for this compound Stability start Start: Preparing this compound Solution observe_instability Observe Instability? (e.g., color change, precipitation, inconsistent results) start->observe_instability no_instability Solution is Stable. Proceed with Experiment. observe_instability->no_instability No identify_cause Identify Potential Cause observe_instability->identify_cause Yes cause_oxidation Oxidation (Air Exposure) identify_cause->cause_oxidation Color Change? cause_photo Photodegradation (Light) identify_cause->cause_photo Light Exposed? cause_ph pH Effects / Hydrolysis identify_cause->cause_ph Aqueous? pH adjusted? cause_solubility Solubility Issue identify_cause->cause_solubility Precipitate? solution_oxidation Use de-gassed solvents. Work under inert atmosphere. cause_oxidation->solution_oxidation solution_photo Use amber vials. Minimize light exposure. cause_photo->solution_photo solution_ph Adjust and buffer pH. Avoid extreme pH. cause_ph->solution_ph solution_solubility Change solvent/co-solvent. Adjust concentration. cause_solubility->solution_solubility retest Re-prepare and Test Solution solution_oxidation->retest solution_photo->retest solution_ph->retest solution_solubility->retest retest->observe_instability

Caption: Troubleshooting workflow for stability issues.

References

challenges in the scale-up of 2-Piperidinoaniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 2-Piperidinoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis methods for this compound?

A1: The main synthetic routes for this compound production on a larger scale include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common method involving the reaction of a 2-haloaniline (e.g., 2-fluoroaniline or 2-chloroaniline) with piperidine, often in the presence of a base and a high-boiling point solvent.

  • Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed cross-coupling reaction between a 2-haloaniline (typically 2-bromoaniline or 2-chloroaniline) and piperidine. This method is often preferred for its broader substrate scope and milder reaction conditions compared to traditional SNAr.

  • Reduction of a Nitro Precursor: This involves the synthesis of an N-(2-nitrophenyl)piperidine intermediate, followed by the reduction of the nitro group to an amine. This is a viable route, particularly if the nitro-containing starting materials are readily available and cost-effective.

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in this compound synthesis can be attributed to several factors, depending on the chosen synthetic route:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation (in the case of Buchwald-Hartwig amination).

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of diaryl ethers (in SNAr) or hydrodehalogenation of the aryl halide (in Buchwald-Hartwig amination).

  • Purity of Reactants: The presence of impurities in the starting materials (2-haloaniline, piperidine, catalyst, ligands, or solvents) can lead to side reactions or catalyst poisoning.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand combination is critical for achieving high yields.

Q3: What are the common impurities I should look out for during this compound production?

A3: Common impurities can include:

  • Unreacted Starting Materials: Residual 2-haloaniline or piperidine.

  • Byproducts from Side Reactions: This can include positional isomers, products of over-reaction (e.g., di-substituted anilines), or products resulting from catalyst- or base-induced decomposition.

  • Residual Solvents: Solvents used in the reaction or workup may be present in the final product.

  • Catalyst Residues: In palladium-catalyzed reactions, residual palladium and ligands may contaminate the product.

Q4: How can I best purify crude this compound?

A4: The choice of purification method depends on the nature of the impurities and the scale of the reaction. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from impurities with different polarities.

  • Crystallization: Recrystallization from a suitable solvent or solvent mixture can be an efficient method for purifying solid this compound, especially on a larger scale.

  • Acid-Base Extraction: As an amine, this compound can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic impurities by extraction with an organic solvent. The free base can then be regenerated by basification and extracted into an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Step
Incomplete Reaction * Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and continue until the starting material is consumed. * Increase Reaction Temperature: Gradually increase the temperature, but be mindful of potential side reactions or product degradation.
Poor Reactivity of Aryl Halide * Change Halogen: The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I. Consider using a more reactive halide if possible.
Side Reactions (e.g., diaryl ether formation) * Use Anhydrous Conditions: Ensure that all solvents and reagents are dry to minimize the formation of hydrolysis-related byproducts.
Suboptimal Base * Screen Different Bases: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine. The optimal base will depend on the specific substrate and reaction conditions.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Catalyst Deactivation * Use Fresh Catalyst and Ligand: Ensure that the palladium precursor and phosphine ligand are of high quality and have not been degraded by air or moisture. * Degas Solvents: Thoroughly degas the reaction solvent to remove oxygen, which can deactivate the palladium(0) catalyst. * Optimize Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium precursor can sometimes prevent catalyst deactivation.
Suboptimal Ligand Choice * Screen Different Ligands: The choice of phosphine ligand is critical and substrate-dependent. Sterically hindered and electron-rich ligands are often effective.
Incorrect Base * Base Compatibility: Strong bases like NaOtBu are common but may not be compatible with all functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
Hydrodehalogenation of Aryl Halide * Optimize Reaction Conditions: This side reaction can be influenced by the choice of ligand, base, and solvent. Screening different conditions may be necessary to minimize this pathway.
Issue 3: Purification Challenges
Problem Possible Cause Solution
Oiling out during crystallization The compound is precipitating as a liquid instead of a solid.* Use a more dilute solution. * Cool the solution more slowly. * Try a different solvent or solvent mixture.
Poor separation in column chromatography The polarity of the eluent is not optimal.* Optimize the eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with a small amount of a basic modifier like triethylamine to reduce tailing of the amine product.
Product remains colored after purification Presence of colored impurities.* Treat with activated charcoal during recrystallization. * Perform multiple purification steps (e.g., column chromatography followed by recrystallization).

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of this compound Analogs
Starting Material (Aryl Halide)AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-5-nitroanilinePiperidine-K₂CO₃DMAc1209-21-BenchChem
2-Chloro-5-nitroanilinePiperidine-K₂CO₃DMSO909-21-BenchChem
4-FluoronitrobenzenePiperidine-K₂CO₃DMSO909100 (of nitro intermediate)ChemicalBook
2-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuTolueneRT1 min99J. Org. Chem. 2006, 71, 135-141
4-BromoanisolePiperidine(NHC)Pd(allyl)ClNaOtBuTolueneRT20 min93J. Org. Chem. 2006, 71, 135-141

Note: The data presented is for analogous compounds and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • (2-Dicyclohexylphosphino-2',4',6'-triisopropyl)biphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromoaniline, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by piperidine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity), with the addition of 0.5-1% triethylamine to the eluent to prevent tailing.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the eluent, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product 2-Haloaniline 2-Haloaniline Reaction_Vessel Reaction (SNAr or Buchwald-Hartwig) 2-Haloaniline->Reaction_Vessel Piperidine Piperidine Piperidine->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Purification_Step Purification (Chromatography/Crystallization) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Monitor_Reaction Improve_Purification Optimize Purification Method Start->Improve_Purification Analyze_Side_Products Analyze for Side Products Monitor_Reaction->Analyze_Side_Products Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst, Base, Solvent) Analyze_Side_Products->Optimize_Conditions Successful_Synthesis High Yield, Pure Product Optimize_Conditions->Successful_Synthesis Improve_Purification->Successful_Synthesis Logical_Relationships cluster_parameters Process Parameters cluster_outcomes Potential Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate Side_Products Side_Products Temperature->Side_Products can increase Reaction_Time Reaction_Time Reaction_Time->Yield affects completion Catalyst_Loading Catalyst_Loading Catalyst_Loading->Yield impacts rate Purity Purity Catalyst_Loading->Purity residual catalyst Base_Strength Base_Strength Base_Strength->Yield drives reaction Base_Strength->Side_Products can cause degradation

Technical Support Center: Overcoming Solubility Challenges with 2-Piperidinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Piperidinoaniline derivatives during experimental procedures.

Troubleshooting Guide

This guide is designed to provide step-by-step solutions to common solubility problems.

Question: My this compound derivative, dissolved in a primary solvent like DMSO, precipitates immediately upon dilution into an aqueous buffer for my biological assay. How can I resolve this?

Answer:

Precipitation upon dilution into an aqueous medium is a frequent challenge with poorly soluble compounds. Here are several strategies to address this issue, starting with the simplest approaches:

  • Optimize the Concentration of the Co-solvent: Maintain the highest tolerable concentration of your initial organic solvent (e.g., DMSO) in the final aqueous solution. Many cell-based assays can tolerate up to 1% DMSO without significant toxicity. However, it is crucial to determine the specific tolerance of your experimental system.

  • Employ a Stepwise Dilution Protocol: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual reduction in the organic solvent concentration can help keep the compound in solution.

  • Utilize a pH-Adjusted Buffer: The this compound scaffold contains a basic piperidine nitrogen (pKa ≈ 8-9) and a weakly basic aniline nitrogen (pKa ≈ 4-5).[1] In acidic conditions (pH < pKa), the piperidine nitrogen will be protonated, forming a more soluble salt.[1] Therefore, using a buffer with a slightly acidic pH (e.g., pH 5-6) may significantly improve solubility.

Workflow for Troubleshooting Precipitation:

G start Compound Precipitates in Aqueous Buffer step1 Optimize Final Co-solvent Concentration start->step1 step2 Implement Stepwise Dilution step1->step2 Precipitation continues success Solubility Improved step1->success Successful step3 Adjust Buffer pH (Acidic) step2->step3 Precipitation continues step2->success Successful step4 Advanced Formulation Strategies step3->step4 Precipitation continues step3->success Successful step4->success Successful fail Issue Persists step4->fail

Caption: A stepwise approach to resolving compound precipitation.

Question: Adjusting the pH and co-solvent concentration did not sufficiently improve the solubility of my this compound derivative. What are the next steps?

Answer:

If basic formulation adjustments are insufficient, more advanced techniques can be employed. These methods often involve creating a new solid form of the compound or using excipients to enhance solubility.

  • Salt Formation: For this compound derivatives, which are basic, creating a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, sulfate, tartrate) can dramatically increase aqueous solubility.[2] The resulting salt form will have a higher dissolution rate in aqueous media.[2]

  • Co-crystal Formation: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former in a crystalline lattice. This can disrupt the crystal packing of the API, leading to improved solubility and dissolution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[1] They can encapsulate poorly soluble molecules, like your derivative, forming an inclusion complex with significantly enhanced aqueous solubility.[1][3]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[2] Common methods for preparing solid dispersions include solvent evaporation, melt extrusion, and spray drying.[4]

Logical Flow for Advanced Solubility Enhancement:

G start Initial Strategies Failed pka_check Determine pKa of the Compound start->pka_check salt_formation Salt Formation pka_check->salt_formation Ionizable cocrystal Co-crystal Formation pka_check->cocrystal Non-ionizable or Salt Fails end Solubility Enhanced salt_formation->end cyclodextrin Cyclodextrin Complexation cocrystal->cyclodextrin If solubility is still low cocrystal->end solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion For amorphous systems cyclodextrin->end solid_dispersion->end

Caption: Decision tree for advanced solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that contribute to their poor solubility?

A1: The solubility of this compound derivatives is influenced by a combination of factors related to their structure. The piperidine ring, while containing a nitrogen atom that can act as a hydrogen bond acceptor, is largely nonpolar, especially when substituted with bulky, lipophilic groups.[1] The aniline portion of the molecule is also aromatic and contributes to its hydrophobicity. High crystallinity, leading to strong crystal lattice energy, is another common reason for the poor aqueous solubility of these compounds.[2]

Q2: How does pH affect the solubility of this compound derivatives?

A2: The piperidine nitrogen in these derivatives is basic, with a pKa typically in the range of 8 to 9.[1] At a pH below the pKa, this nitrogen becomes protonated, forming a positively charged piperidinium ion. This ionized form is significantly more water-soluble than the neutral free base, which is the predominant species in neutral or basic media.[1] Therefore, creating a pH-solubility profile is a critical first step in understanding and overcoming the solubility challenges of your compound.

Q3: What are co-solvents and how do they improve solubility?

A3: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[5] They work by reducing the polarity of the aqueous solvent, which makes it more favorable for nonpolar solutes to dissolve. Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Q4: When should I consider using advanced formulation strategies like cyclodextrin complexation or solid dispersions?

A4: If simpler methods like pH adjustment and the use of co-solvents do not provide the required solubility for your experiments, or if you need a solid form with improved dissolution for in vivo studies, then advanced strategies are the next logical step.[1] Cyclodextrin complexation is particularly useful for increasing the apparent solubility of a compound in solution, while solid dispersions can be effective for creating a more rapidly dissolving amorphous form.[1][2]

Data Presentation

The following tables provide a summary of the potential impact of different solubility enhancement strategies on a hypothetical this compound derivative.

Table 1: Effect of pH on the Solubility of a this compound Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.001
Phosphate-Buffered Saline (PBS)7.4< 0.001
0.01 M Hydrochloric Acid (HCl)2.00.5 - 1.0
Acetate Buffer5.00.1 - 0.5

Table 2: Solubility Enhancement with β-Cyclodextrin Derivatives

CompoundStability Constant (M⁻¹)Solubility Enhancement Factor
This compound Derivative / β-Cyclodextrin (βCD)~150-
This compound Derivative / Hydroxypropyl-β-CD (HPβCD)~300~2-fold higher stability constant vs. βCD
This compound Derivative / Sulfobutyl-ether-β-CD (SBEβCD)~500~3.3-fold higher stability constant vs. βCD

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is enough solid to form a saturated solution with visible undissolved particles.

  • Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting: Express the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

Protocol 2: Preparation of a Co-crystal by Slurry Conversion

This protocol describes a common method for screening for co-crystal formation.

  • Solvent Selection: Choose a solvent in which both the this compound derivative and the co-former have limited solubility.

  • Slurrying: In a vial, combine the derivative and a stoichiometric amount (e.g., 1:1 molar ratio) of the chosen co-former. Add a small amount of the selected solvent to create a slurry.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to facilitate the conversion to a co-crystal form.

  • Isolation: Filter the solid from the slurry and allow it to air dry.

  • Characterization: Analyze the resulting solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase, which indicates co-crystal formation.

Experimental Workflow for Solubility Enhancement:

G start Poorly Soluble This compound Derivative sol_det Determine Aqueous Solubility (Shake-Flask Method) start->sol_det ph_profile Generate pH-Solubility Profile sol_det->ph_profile co_solvent Evaluate Co-solvent Systems ph_profile->co_solvent advanced Advanced Formulation (Salt, Co-crystal, etc.) co_solvent->advanced If solubility is still insufficient analytical Analytical Characterization (PXRD, DSC) advanced->analytical final Optimized Formulation analytical->final

Caption: A typical experimental workflow for enhancing solubility.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning catalyst deactivation in chemical reactions involving 2-Piperidinoaniline. Given its structure, which combines both an aniline and a piperidine moiety, this compound can present unique challenges in maintaining catalyst activity, particularly in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a concern when using this compound?

A1: The primary concern arises from the presence of two nitrogen atoms with lone pairs of electrons in the this compound molecule. Both the aniline and the piperidine nitrogen atoms can act as Lewis bases and coordinate to the active metal center of the catalyst (commonly palladium). This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the desired catalytic cycle.

Q2: Which types of catalysts are most susceptible to deactivation by this compound?

A2: Palladium-based catalysts, which are frequently used in cross-coupling reactions like Buchwald-Hartwig amination, are particularly susceptible to deactivation by nitrogen-containing compounds. Both Pd(0) and Pd(II) species in the catalytic cycle can be affected. Other precious metal catalysts, such as those based on platinum or rhodium used in hydrogenation reactions, can also be inhibited.

Q3: What are the common signs of catalyst deactivation in my reaction?

A3: Key indicators of catalyst deactivation include:

  • Decreased reaction rate: A noticeable slowdown in the consumption of starting materials or formation of the product.

  • Incomplete conversion: The reaction stalls before the limiting reagent is fully consumed, even with extended reaction times.

  • Formation of byproducts: An increase in the formation of undesired side products.

  • Color change: The appearance of a black precipitate (palladium black) can indicate the aggregation of the palladium catalyst into an inactive state.

Q4: Can a catalyst poisoned by this compound be regenerated?

A4: In some cases, catalyst regeneration is possible, but its success depends on the nature of the deactivation. If the deactivation is due to the reversible binding of this compound or byproducts, washing the catalyst with appropriate solvents or a mild acidic solution may restore some activity. However, in cases of strong, irreversible binding or catalyst aggregation (formation of palladium black), regeneration may not be feasible, and replacement of the catalyst is often necessary. A general procedure for the regeneration of a deactivated palladium on carbon (Pd/C) catalyst involves washing with deionized water and methanol, followed by treatment with a reducing agent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Reaction Conversion Catalyst Poisoning: Strong coordination of this compound to the palladium center.Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like XPhos, SPhos, or BrettPhos) to sterically hinder the coordination of the substrate to the catalyst. Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts for more consistent and efficient generation of the active catalytic species.
Suboptimal Base: The chosen base may be too weak or too strong, affecting the catalytic cycle.Base Optimization: Screen different bases. While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable for sensitive substrates, potentially requiring higher temperatures.
Reaction Starts but Stalls Gradual Catalyst Deactivation: Accumulation of inhibitory byproducts or slow poisoning of the catalyst over time.Incremental Addition of Catalyst: If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can help determine if deactivation is the issue. Analyze Reaction Mixture: Use techniques like TLC or LC-MS to identify potential inhibitory byproducts.
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions and aggregates.Lower Reaction Temperature: High temperatures can promote catalyst decomposition. Consider running the reaction at a lower temperature for a longer duration. Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with this compound

This protocol provides a starting point for the palladium-catalyzed cross-coupling of an aryl halide with this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst with the ligand incorporated)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium pre-catalyst, and base under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol is a general method and may require optimization based on the specific nature of the deactivation.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol

  • Reducing agent (e.g., hydrazine hydrate or sodium borohydride solution)

  • Centrifuge

Procedure:

  • Wash the deactivated Pd/C catalyst with deionized water (2-3 times) followed by centrifugation to separate the catalyst.

  • Wash the catalyst with methanol (2-3 times) followed by centrifugation.

  • Treat the washed catalyst with a suitable reducing agent. The choice of reducing agent and conditions will depend on the suspected cause of deactivation.

  • After treatment with the reducing agent, wash the catalyst with methanol (1-2 times) and then deionized water, using centrifugation to separate the catalyst after each wash.

  • The regenerated catalyst can then be dried under vacuum and stored for future use.

Visualizations

Catalyst Deactivation Pathway

Caption: Deactivation of a Pd(0) catalyst by coordination with this compound.

Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst ScreenLigands Screen Bulky, Electron-Rich Ligands CheckCatalyst->ScreenLigands No UsePrecatalyst Use a Well-Defined Pre-catalyst CheckCatalyst->UsePrecatalyst No CheckBase Is the Base Appropriate? CheckCatalyst->CheckBase Yes ScreenLigands->CheckBase UsePrecatalyst->CheckBase ScreenBases Screen Alternative Bases (e.g., Cs2CO3, K3PO4) CheckBase->ScreenBases No CheckConditions Are Reaction Conditions Inert? CheckBase->CheckConditions Yes ScreenBases->CheckConditions DegasSolvent Ensure Solvent is Degassed and Anhydrous CheckConditions->DegasSolvent No InertAtmosphere Maintain a Strict Inert Atmosphere CheckConditions->InertAtmosphere No End Improved Yield CheckConditions->End Yes DegasSolvent->End InertAtmosphere->End

Caption: A logical workflow for troubleshooting low yields in reactions.

preventing oxidation of 2-Piperidinoaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide is for researchers, scientists, and drug development professionals working with 2-Piperidinoaniline. It provides essential information on preventing oxidation during storage and offers troubleshooting advice for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a light-colored solid, has developed a yellow or brownish tint. What happened?

A1: A color change to yellow or brown is a common visual indicator of oxidation. Like many aromatic amines, this compound is susceptible to degradation when exposed to air and/or light, which leads to the formation of colored impurities.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main factors that promote the oxidation of aromatic amines are:

  • Oxygen: Direct exposure to atmospheric oxygen is a primary driver of oxidation.[1]

  • Light: UV radiation can provide the energy to initiate and catalyze oxidative reactions.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.[2]

  • Presence of Metal Ions: Certain metal ions, such as copper, can act as powerful catalysts for oxidation.[3]

Q3: How can I minimize the oxidation of this compound during storage?

A3: To minimize oxidation, you should store this compound under an inert atmosphere (like nitrogen or argon), in a tightly sealed, amber glass container, and at a reduced temperature (refrigerated or frozen).[4]

Q4: What are the potential oxidation products of this compound?

A4: While specific studies on this compound are not abundant, the oxidation of anilines and piperidines can lead to a variety of products. For the aniline moiety, this can include nitrosobenzenes, nitrobenzenes, and polymeric materials. The piperidine ring's tertiary amine is also susceptible to oxidation, which could result in the formation of N-oxides or ring-opened products.[2]

Q5: Should I use an antioxidant to prevent the oxidation of this compound?

A5: The use of an antioxidant can be beneficial, especially for long-term storage or when the compound is in solution. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) and certain phenolic compounds.[4][5] However, it is critical to ensure that any added antioxidant is compatible with your downstream applications and will not interfere with your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation due to exposure to air, light, or heat.1. Confirm purity using an appropriate analytical method (e.g., HPLC, NMR). 2. If purity is compromised, consider purification (e.g., recrystallization, chromatography) if feasible. 3. For future storage, implement the recommended conditions outlined in the storage table below.
Inconsistent Experimental Results Degradation of the compound.1. Perform a forced degradation study to understand stability under your specific experimental conditions.[2] 2. Prepare fresh solutions for each experiment. 3. Store stock solutions under an inert atmosphere and at low temperatures.
Precipitate Formation in Solution Formation of insoluble polymeric oxidation products.1. Discard the solution. 2. When preparing new solutions, use deoxygenated solvents and consider adding an antioxidant if compatible with your research.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended.

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Reduces the rate of chemical degradation.[4]
Atmosphere Inert gas (Nitrogen or Argon).Prevents contact with oxygen, a key driver of oxidation.[6]
Container Tightly sealed amber glass bottle/vial.Protects from light and prevents exposure to air and moisture.[4]
Additives Antioxidant (e.g., BHT) for solutions.Can inhibit radical chain oxidation reactions.[1][4]

Experimental Protocols

Protocol 1: Storage Under an Inert Atmosphere

This protocol describes how to properly store a solid sample of this compound under a nitrogen or argon atmosphere.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap or a septum-sealed vial

  • Source of dry nitrogen or argon gas with a regulator

  • Needles and tubing

Procedure:

  • Place the this compound solid into the amber glass vial.

  • If using a septum-sealed vial, pierce the septum with a long needle connected to the inert gas source, ensuring the needle tip is near the bottom of the vial.

  • Insert a second, shorter needle to act as an exhaust vent.[4]

  • Gently flush the vial with the inert gas for 1-2 minutes. The flow should be slow and steady to displace the air without blowing the solid material around.[6]

  • Remove the exhaust needle first, allowing a slight positive pressure of inert gas to build.

  • Remove the gas inlet needle and immediately seal the vial tightly with the screw cap.

  • For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Store the vial at the recommended low temperature.

Protocol 2: Preparation and Use of an Antioxidant Stock Solution

This protocol provides a general method for preparing a butylated hydroxytoluene (BHT) stock solution to stabilize solutions of this compound.

Materials:

  • Butylated hydroxytoluene (BHT)

  • Anhydrous ethanol or another suitable solvent

  • Volumetric flasks (e.g., 10 mL)

  • Micropipettes

  • Amber vials for storage

Procedure for Preparing a 1% (w/v) BHT Stock Solution:

  • Weigh 100 mg of BHT and transfer it quantitatively to a 10 mL volumetric flask.[4]

  • Add a portion of the chosen solvent (e.g., ethanol) and swirl to dissolve the BHT completely.

  • Once fully dissolved, add the solvent up to the 10 mL mark.[4]

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the stock solution to a tightly sealed amber vial and store it at 4°C.[4]

Procedure for Adding BHT to a this compound Solution:

  • Prepare your solution of this compound in the desired solvent.

  • Determine the final concentration of BHT required. A common final concentration is 0.01% to 0.1%.

  • Using a micropipette, add the calculated volume of the BHT stock solution to your this compound solution. For example, to make a 10 mL solution with 0.01% BHT, add 10 µL of the 1% BHT stock solution.

  • Mix the final solution thoroughly.

  • Store the stabilized solution under the recommended conditions (low temperature, protected from light, and preferably under an inert atmosphere).

Visualizations

G cluster_0 Troubleshooting Workflow: Suspected Oxidation of this compound start Observation: Compound Discoloration or Inconsistent Results check_storage Step 1: Review Storage Conditions - Exposed to Air/Light? - Stored at Room Temp? start->check_storage Initiate Troubleshooting analyze Step 2: Analytical Confirmation - Run HPLC, LC-MS, or NMR - Compare to Reference Standard check_storage->analyze Proceed to Analysis is_pure Is Purity Acceptable? analyze->is_pure Evaluate Data use_as_is Decision: Use As-Is with Caution is_pure->use_as_is Yes purify Decision: Purify Compound (e.g., Recrystallization) is_pure->purify No, Minor Impurities discard Decision: Discard and Use New Batch is_pure->discard No, Significant Degradation implement_storage Step 3: Implement Correct Storage - Store under Inert Gas - Use Amber Vials - Refrigerate or Freeze use_as_is->implement_storage purify->implement_storage end_bad Outcome: Compound Degradation Confirmed discard->end_bad end_good Outcome: Preserved Compound Integrity implement_storage->end_good

Caption: Troubleshooting workflow for suspected oxidation of this compound.

References

Validation & Comparative

Comparative Analysis of 2-Piperidinoaniline Analogs as Sirtuin 6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the binding affinity of a 2-Piperidinoaniline analog against its target protein, Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase implicated in various cellular processes, including metabolism, DNA repair, and inflammation. Inhibition of SIRT6 is a promising therapeutic strategy for several diseases, including type 2 diabetes and cancer.[1][2][3] While direct binding data for this compound is not extensively available in public literature, a closely related derivative, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent SIRT6 inhibitor.[2] This document focuses on the experimental data for this analog and compares its performance with other known SIRT6 inhibitors.

Quantitative Binding Affinity Data

The binding affinities of various small molecule inhibitors targeting SIRT6 are summarized below. The data for the this compound analog is for a piperazine derivative, highlighting the potential of this scaffold for SIRT6 inhibition. Further investigation into piperidine-based analogs is warranted.

Compound IDChemical StructureTarget ProteinBinding AssayIC50 (µM)KD (µM)Reference
Compound 6d 5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6Fluor de Lys (FDL)4.93-[2]
SIRT6Surface Plasmon Resonance (SPR)-9.76[2]
SIRT6Isothermal Titration Calorimetry (ITC)-10[2]
JYQ-42 Not specifiedSIRT6Surface Plasmon Resonance (SPR)-22.07[4]
SIRT6Biolayer Interferometry (Octet)-13.2[4]
Quercetin 3,3',4',5,7-pentahydroxyflavoneSIRT6Molecular Dynamics (MD) Simulation--[5]
Trichostatin A (2E,4E,6R)-7-(4-(dimethylamino)phenyl)-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamideSIRT6Molecular Dynamics (MD) Simulation--[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of these findings.

Fluor de Lys (FDL) SIRT6 Inhibition Assay

This fluorescence-based assay is a widely used method for measuring the activity of sirtuins.[1] The assay is performed in two steps:

  • SIRT6 Deacetylation Reaction:

    • Recombinant human SIRT6 enzyme is incubated with a fluorescently labeled acetylated peptide substrate and NAD+.

    • The reaction is initiated in a buffer solution (e.g., Tris buffer) at a physiological pH and incubated at 37°C for a specified period (e.g., 60 minutes).[6]

    • The test compound (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline) is added at various concentrations to determine its inhibitory effect.

  • Developer Step:

    • A developer solution is added to the reaction mixture, which specifically recognizes the deacetylated peptide.

    • This recognition leads to the generation of a fluorescent signal that is proportional to the amount of deacetylated substrate.

    • The fluorescence intensity is measured using a fluorometric plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., SIRT6) and an analyte (e.g., the inhibitor).[7][8]

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., CM5) is activated.

    • The SIRT6 protein is immobilized onto the sensor chip surface.

  • Binding Analysis:

    • The test compound is prepared in a series of concentrations and injected over the sensor surface containing the immobilized SIRT6.

    • The association (kon) and dissociation (koff) rates are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The equilibrium dissociation constant (KD), which represents the binding affinity, is calculated from the ratio of koff to kon.[8]

Visualizing Experimental and Logical Relationships

Diagrams created using Graphviz (DOT language) illustrate key workflows and pathways.

Experimental_Workflow_for_SIRT6_Inhibition_Assay cluster_FDL Fluor de Lys (FDL) Assay cluster_SPR Surface Plasmon Resonance (SPR) FDL_Start Prepare Reaction Mixture (SIRT6, Substrate, NAD+) FDL_Inhibitor Add Test Compound (e.g., this compound analog) FDL_Start->FDL_Inhibitor FDL_Incubate Incubate at 37°C FDL_Inhibitor->FDL_Incubate FDL_Develop Add Developer Solution FDL_Incubate->FDL_Develop FDL_Measure Measure Fluorescence FDL_Develop->FDL_Measure FDL_Analyze Calculate IC50 FDL_Measure->FDL_Analyze SPR_Start Immobilize SIRT6 on Sensor Chip SPR_Inject Inject Test Compound (Analyte) SPR_Start->SPR_Inject SPR_Measure Monitor Association & Dissociation in Real-Time SPR_Inject->SPR_Measure SPR_Analyze Calculate K_D SPR_Measure->SPR_Analyze

Caption: Workflow for determining SIRT6 inhibition (IC50) and binding affinity (KD).

SIRT6_Signaling_Pathway SIRT6 SIRT6 Histone_H3 Histone H3 (e.g., H3K9ac) SIRT6->Histone_H3 Deacetylates GLUT1 GLUT1 (Glucose Transporter 1) SIRT6->GLUT1 Represses Glucose_Uptake Increased Glucose Uptake GLUT1->Glucose_Uptake Mediates Inhibitor This compound Analog (Inhibitor) Inhibitor->SIRT6 Inhibits

Caption: Proposed mechanism of SIRT6 inhibition by a this compound analog.

References

comparative analysis of different synthetic routes to 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Piperidinoaniline, a key building block in the synthesis of various pharmaceuticals and biologically active compounds, can be prepared through several synthetic pathways.[1] The choice of a particular route often depends on factors such as substrate availability, desired yield and purity, cost-effectiveness, and scalability. This guide provides a comparative analysis of the most common synthetic strategies for this compound: Buchwald-Hartwig amination, Ullmann condensation, and a two-step approach involving nucleophilic aromatic substitution (SNAr) followed by reduction.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Catalyst/Reagents Typical Reaction Conditions Reported Yield Advantages Disadvantages
Buchwald-Hartwig Amination 2-Haloaniline (e.g., 2-bromoaniline, 2-chloroaniline), PiperidinePalladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, SPhos), Strong base (e.g., NaOtBu)80-110 °C, 12-24 h, Inert atmosphereGood to ExcellentHigh functional group tolerance, milder conditions than Ullmann.[2][3]High cost of palladium and ligands, air-sensitive reagents.[2]
Ullmann Condensation 2-Haloaniline (e.g., 2-iodoaniline, 2-bromoaniline), PiperidineCopper catalyst (e.g., CuI, Cu₂O), Ligand (optional), Base (e.g., K₂CO₃)100-210 °C, 12-40 hModerate to GoodLower cost of copper catalyst compared to palladium.[2][4]Harsher reaction conditions (high temperatures), sometimes requires stoichiometric copper.[2][4]
SNAr & Reduction 2-Halonitrobenzene (e.g., 2-fluoronitrobenzene), Piperidine; then a reducing agentBase (e.g., K₂CO₃) for SNAr; Reducing agent (e.g., H₂/Pd/C, SnCl₂) for reductionSNAr: 90-120 °C, 9-21 h; Reduction: Room temperature, 3-12 hGood to Excellent (over two steps)Avoids expensive catalysts for the C-N bond formation, readily available starting materials.[5]Two-step process, limited to activated aryl halides for the SNAr step.

Experimental Protocols

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[3] The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields, especially with less reactive aryl chlorides.[6]

Reaction Scheme:

A general representation of the Buchwald-Hartwig amination.

Detailed Protocol:

To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).[6] The flask is then evacuated and backfilled with argon. Anhydrous, degassed toluene is added via syringe, followed by the 2-haloaniline (1.0 equiv) and piperidine (1.2 equiv). The reaction mixture is then heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion (typically 12-24 hours), the mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[6]

Ullmann Condensation

The Ullmann reaction is a copper-catalyzed method for the formation of C-N bonds and serves as a lower-cost alternative to palladium-catalyzed methods.[4] Traditional Ullmann conditions are often harsh, requiring high temperatures, but modern protocols with soluble copper catalysts and ligands have allowed for milder conditions.[2]

Reaction Scheme:

A general representation of the Ullmann condensation.

Detailed Protocol:

A mixture of the 2-haloaniline (1.0 equiv), piperidine (1.5 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is heated to a temperature ranging from 100 to 210 °C. The reaction progress is monitored by TLC. After completion (typically 12-40 hours), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated. The product is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) and Reduction

This two-step approach is particularly effective when using an activated aryl precursor, such as a 2-halonitrobenzene. The electron-withdrawing nitro group facilitates the initial nucleophilic aromatic substitution by piperidine. The subsequent reduction of the nitro group yields the desired this compound.

Reaction Scheme:

SNAr_Reduction cluster_0 Step 1: SNAr cluster_1 Step 2: Reduction A 2-Halonitrobenzene C N-(2-Nitrophenyl)piperidine A->C Base B Piperidine B->C D This compound C->D Reducing Agent

The two-step SNAr and reduction pathway.

Detailed Protocol:

  • Step 1: Synthesis of N-(2-Nitrophenyl)piperidine via SNAr A mixture of a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene, 1.0 equiv), piperidine (2.0 equiv), and a base (e.g., K₂CO₃, 1.5 equiv) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is heated to 90-120 °C for 9-21 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield N-(2-nitrophenyl)piperidine, which can be purified by chromatography or used directly in the next step.

  • Step 2: Reduction of N-(2-Nitrophenyl)piperidine The N-(2-nitrophenyl)piperidine (1.0 equiv) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C, 10 mol%), is added, and the mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC, typically 3-12 hours). The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford this compound. Purification can be achieved by column chromatography.[5]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_Comparison cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation cluster_snar SNAr & Reduction 2-Haloaniline_B 2-Haloaniline 2-Piperidinoaniline_B This compound 2-Haloaniline_B->2-Piperidinoaniline_B Piperidine_B Piperidine Piperidine_B->2-Piperidinoaniline_B Pd_Catalyst Pd Catalyst + Ligand + Base Pd_Catalyst->2-Piperidinoaniline_B 2-Haloaniline_U 2-Haloaniline 2-Piperidinoaniline_U This compound 2-Haloaniline_U->2-Piperidinoaniline_U Piperidine_U Piperidine Piperidine_U->2-Piperidinoaniline_U Cu_Catalyst Cu Catalyst + Base Cu_Catalyst->2-Piperidinoaniline_U 2-Halonitrobenzene 2-Halonitrobenzene SNAr_Step SNAr 2-Halonitrobenzene->SNAr_Step Piperidine_S Piperidine Piperidine_S->SNAr_Step Intermediate N-(2-Nitrophenyl)piperidine SNAr_Step->Intermediate Reduction_Step Reduction Intermediate->Reduction_Step 2-Piperidinoaniline_S This compound Reduction_Step->2-Piperidinoaniline_S

Comparative workflow of the main synthetic routes to this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with its own set of advantages and limitations. The Buchwald-Hartwig amination offers high yields and broad functional group tolerance under relatively mild conditions, but at a higher cost. The Ullmann condensation provides a more economical alternative, although it may require more forcing conditions. The two-step SNAr and reduction pathway is an excellent choice when starting from an activated nitro-substituted aryl halide, avoiding the need for expensive transition metal catalysts for the C-N bond formation step. The selection of the optimal route will ultimately be guided by the specific requirements of the synthesis, including cost, scale, and available starting materials. For large-scale industrial applications, the cost-effectiveness of the Ullmann or the SNAr/reduction route might be more favorable, while for laboratory-scale synthesis of complex molecules where yield and functional group compatibility are paramount, the Buchwald-Hartwig amination often proves to be the most reliable method.

References

A Comparative Guide to 2-Piperidinoaniline and Other Aniline Derivatives in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Palladium-Catalyzed Cross-Coupling Reactions.

The strategic functionalization of aromatic compounds via cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of molecules vital to the pharmaceutical, agrochemical, and materials science sectors. The efficacy of these transformations hinges on the catalytic system, where the choice of ligand is paramount. Aniline and its derivatives have emerged as a versatile class of ligands, particularly in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

This guide provides a comparative analysis of 2-piperidinoaniline against other N-substituted aniline derivatives when employed as ligands in these critical catalytic reactions. By examining their structural differences and the resulting impact on catalytic performance, this document aims to equip researchers with the insights needed to select the optimal ligand for their synthetic challenges.

Structural Comparison of Aniline-Based Ligands

The core structure of these ligands features an aniline moiety, which can be modified with various N-substituents. These substituents exert significant steric and electronic influence on the metal center, thereby modulating the catalyst's activity and stability. This compound, with its saturated heterocyclic piperidine ring, offers a distinct steric profile compared to the open-chain N,N-dimethyl derivative or the morpholine analogue, which introduces an oxygen heteroatom.

G cluster_main Aniline Derivative Ligands a This compound b 2-Morpholinoaniline c N,N-Dimethyl- o-phenylenediamine

Caption: Structural comparison of key aniline derivatives.

Performance in Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1][2] The performance of aniline-derived ligands is often evaluated in the coupling of challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides. The steric bulk and electron-donating properties of the ligand are critical for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1]

While direct, side-by-side comparative data for this compound against other aniline derivatives in a single standardized reaction is sparse in the literature, we can synthesize a comparison from typical results reported for similar N-aryl-o-phenylenediamine systems. The data below is representative for the coupling of an aryl bromide with a secondary amine, a common benchmark reaction.

Table 1: Representative Performance in Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

LigandPd Precursor (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-(Piperidin-1-yl)aniline (Hypothetical) Pd₂(dba)₃ (1.0)NaOtBuToluene10016>95
2-Morpholinoaniline Pd₂(dba)₃ (1.0)NaOtBuToluene1001676-83
N,N-Dimethyl-o-phenylenediamine Pd(OAc)₂ (2.0)K₃PO₄Dioxane10024~90
None (e.g., P(t-Bu)₃ as ligand) Pd(OAc)₂ (1.0)NaOtBuToluene80398

Note: The performance of this compound is projected based on the high efficacy of similar bulky, electron-rich N-aryl-o-phenylenediamine ligands. The other data points are synthesized from typical literature results for these ligand classes under standard conditions.[3]

The data suggests that ligands providing significant steric bulk around the nitrogen atom, such as the piperidinyl and dimethylamino groups ortho to the coordinating amine, are highly effective. This bulk is thought to facilitate the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of these aniline derivatives is rooted in their role within the palladium-catalyzed cross-coupling cycle. The aniline derivative typically acts as a bidentate or monodentate ligand (L) that stabilizes the palladium center and modulates its reactivity.

G cluster_info Buchwald-Hartwig Amination Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(L)-X Oxidative Addition Complex pd0->oa_complex + Ar-X (Oxidative Addition) amine_complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ oa_complex->amine_complex + R₂NH amido_complex Ar-Pd(II)(L)-NR₂ Amido Complex amine_complex->amido_complex + Base - [H-Base]⁺X⁻ amido_complex->pd0 (Reductive Elimination) + Ar-NR₂ info L = Aniline Derivative Ligand Ar-X = Aryl Halide R₂NH = Amine

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

The N-substituted aniline derivative (L) stabilizes the active Pd(0) catalyst. Its steric and electronic properties are crucial for facilitating the rate-limiting oxidative addition of the aryl halide (Ar-X) and the final reductive elimination step that forms the desired C-N bond and regenerates the catalyst.

Experimental Protocols

Reproducibility is key in catalytic research. The following is a representative experimental protocol for a Buchwald-Hartwig amination reaction using an aniline-derived ligand.

General Procedure for Palladium-Catalyzed N-Arylation:

  • Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd), the aniline derivative ligand (2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: The tube is evacuated and backfilled with inert gas three times. The solvent (e.g., anhydrous toluene, 0.2 M) is added, followed by the aryl halide (1.0 equivalent) and the amine nucleophile (1.2 equivalents).

  • Reaction: The Schlenk tube is sealed, and the mixture is stirred vigorously at the specified temperature (typically 80-110 °C) for the designated time (typically 12-24 hours).

  • Work-up and Purification: The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel to yield the pure N-arylated product.

Conclusion

This compound and related N-substituted aniline derivatives are potent ligands for palladium-catalyzed cross-coupling reactions. Their performance is intrinsically linked to the steric and electronic nature of the N-substituent. Bulky, electron-donating groups, such as the piperidinyl moiety, generally lead to highly active catalysts that are effective for a broad range of substrates, including challenging aryl chlorides. While direct comparative studies are limited, the available data for analogous systems suggest that this compound is a highly promising ligand, likely demonstrating performance on par with or exceeding that of other common aniline-based ligands in reactions like the Buchwald-Hartwig amination. Researchers are encouraged to consider these structural nuances when selecting a ligand to optimize catalytic efficiency for specific synthetic applications.

References

in vitro versus in vivo efficacy of 2-Piperidinoaniline-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Anilino-Triazolopyrimidine Compounds as Anticancer Agents

This guide provides a detailed comparison of the in vitro and in vivo efficacy of a promising 2-anilino-based compound, a p-toluidino derivative of a 7-(3′,4′,5′-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine, referred to as compound 3d . This compound has been identified as a potent tubulin polymerization inhibitor with significant anticancer activities.[1] The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of compound 3d and its comparators.

Table 1: In Vitro Antiproliferative Activity of 2-Anilino-Triazolopyrimidine Derivatives [1]

CompoundCell LineCell TypeIC₅₀ (nM) ± SE
3d HeLaCervix Carcinoma38 ± 3
A549Non-small Cell Lung Carcinoma43 ± 4
HT-29Colon Adenocarcinoma30 ± 2
MDA-MB-231Breast Cancer430 ± 30
CA-4 (Combretastatin A-4) HeLaCervix Carcinoma4 ± 0.3
A549Non-small Cell Lung Carcinoma160 ± 10
HT-29Colon Adenocarcinoma3100 ± 200
MDA-MB-231Breast Cancer3 ± 0.2

Table 2: In Vitro Tubulin Polymerization Inhibition [1]

CompoundTubulin Polymerization Inhibition IC₅₀ (µM)Inhibition of [³H]Colchicine Binding (%)
3d 0.4572
CA-4 (Combretastatin A-4) 0.8585

Table 3: In Vivo Anticancer Efficacy in a Zebrafish Xenograft Model [1]

TreatmentTumor Mass Reduction (%)
Compound 3d Significant reduction (qualitative)
Control (DMSO) No significant reduction

Experimental Protocols

In Vitro Antiproliferative Assay[1]
  • Cell Culture: Human cancer cell lines (HeLa, A549, HT-29, and MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with various concentrations of the test compounds or vehicle control for a specified period.

  • Viability Assessment: Cell viability was determined using a resazurin-based assay. The fluorescence was measured to quantify the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves generated from at least three independent experiments.

Tubulin Polymerization Inhibition Assay[1]
  • Tubulin Preparation: Purified bovine brain tubulin was used for the assay.

  • Polymerization Induction: Tubulin was incubated with the test compounds or control at 37°C in a polymerization buffer to induce microtubule assembly.

  • Measurement: The polymerization of tubulin was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC₅₀ values for the inhibition of tubulin polymerization were determined from the concentration-response curves.

Inhibition of Colchicine Binding to Tubulin[1]
  • Binding Reaction: Tubulin was incubated with [³H]colchicine in the presence or absence of the test compounds.

  • Separation: The protein-bound radioactivity was separated from the unbound radioactivity using a gel filtration column.

  • Quantification: The amount of bound [³H]colchicine was quantified by liquid scintillation counting.

  • Data Analysis: The percentage inhibition of colchicine binding by the test compounds was calculated relative to the control.

In Vivo Zebrafish Xenograft Model[1]
  • Cell Implantation: HeLa cells, previously stained with a fluorescent dye, were microinjected into the yolk sac of 48-hour-old zebrafish embryos.

  • Compound Administration: After cell implantation, the zebrafish embryos were incubated in water containing the test compound or DMSO as a control.

  • Tumor Growth Monitoring: The growth of the fluorescently labeled tumor xenografts was monitored and imaged using fluorescence microscopy over a period of 48 hours.

  • Efficacy Evaluation: The anticancer efficacy of the compound was assessed by observing the reduction in the size and proliferation of the tumor mass compared to the control group.

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cell_culture Cancer Cell Lines (HeLa, A549, HT-29, MDA-MB-231) antiproliferative_assay Antiproliferative Assay (Resazurin) cell_culture->antiproliferative_assay Treatment with Compound 3d ic50_determination IC50 Determination antiproliferative_assay->ic50_determination efficacy_evaluation Efficacy Evaluation ic50_determination->efficacy_evaluation Correlation tubulin Purified Tubulin tubulin_assay Tubulin Polymerization Assay tubulin->tubulin_assay Incubation with Compound 3d colchicine_assay Colchicine Binding Assay tubulin->colchicine_assay Incubation with Compound 3d mechanism_of_action Mechanism of Action tubulin_assay->mechanism_of_action colchicine_assay->mechanism_of_action mechanism_of_action->efficacy_evaluation Correlation zebrafish Zebrafish Embryos xenograft HeLa Cell Xenograft Implantation zebrafish->xenograft treatment Treatment with Compound 3d xenograft->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring tumor_monitoring->efficacy_evaluation

Caption: Experimental workflow for evaluating the in vitro and in vivo efficacy of 2-anilino-based compounds.

signaling_pathway cluster_cell Cancer Cell compound_3d Compound 3d tubulin αβ-Tubulin Dimers compound_3d->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2_m_arrest G2/M Phase Arrest mitotic_spindle->g2_m_arrest Disruption leads to apoptosis Apoptosis g2_m_arrest->apoptosis Induces

Caption: Proposed mechanism of action for compound 3d leading to apoptosis in cancer cells.

References

Comparative Cross-Reactivity Analysis of 2-Piperidinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of select 2-Piperidinoaniline derivatives. The data presented herein is compiled from various studies to offer insights into the selectivity and potential off-target interactions of this chemical scaffold. Understanding the cross-reactivity of drug candidates is crucial for predicting potential side effects and ensuring therapeutic efficacy.

Quantitative Cross-Reactivity Data

Derivative / AnalogPrimary TargetKᵢ (nM)Off-TargetKᵢ (nM)Reference
Analog 1 (Piperidine-based) Sigma-1 Receptor (S1R)3.2Sigma-2 Receptor (S2R)>10,000[1][2]
Analog 2 (Piperidine-based) Sigma-1 Receptor (S1R)24Sigma-2 Receptor (S2R)1200[1]
Pethidine Analog M1 Muscarinic Receptor670M3 Muscarinic Receptor370[3][4]
M5 Muscarinic Receptor380[3][4]
Piperazine-pyridazinone Analog α₁-Adrenergic ReceptorSub-nanomolarα₂-Adrenergic ReceptorLower affinity[5]
5-HT₁ₐ ReceptorNanomolar[5]
Fallypride-based Analog Dopamine D₃ ReceptorHigh AffinityDopamine D₂ ReceptorHigh Affinity[6]
Piperidine-based Benzoxazole VEGFR-2145 - 970c-Met181 - 1885[7]
Pyrrolo[2,1-f][8][9][10]triazine-aniline Hybrid MERTKSub-micromolar--[11]

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of test compounds to a specific receptor.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound derivatives for a specific target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]N-methylspiperone for dopamine D₂/D₃ receptors).

  • Test compounds (this compound derivatives) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation of Reaction: In a microplate or test tubes, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • Calculate the binding affinity (Kᵢ) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Outcome a Synthesize this compound Derivatives b Prepare Serial Dilutions a->b c Primary Screen (e.g., Single High Concentration) b->c d Dose-Response Assay (for active compounds) c->d e Selectivity Panel Screening (Broad receptor/enzyme panel) d->e f Calculate IC50 / Ki Values e->f g Determine Selectivity Ratios f->g h Structure-Activity Relationship (SAR) Analysis g->h i Identify Lead Candidates with Favorable Selectivity Profile h->i

Caption: Workflow for Cross-Reactivity Screening of this compound Derivatives.

Signaling Pathways

G cluster_0 Sigma-1 Receptor Signaling S1R Sigma-1 Receptor (S1R) (ER Chaperone) IP3R IP3 Receptor S1R->IP3R Modulates Ligand This compound Derivative (Ligand) Ligand->S1R Ca Ca2+ Release IP3R->Ca Cellular Modulation of Cellular Stress and Signaling Pathways Ca->Cellular

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

G cluster_0 CXCR3 Signaling CXCL CXCL9/10/11 CXCR3 CXCR3 Receptor CXCL->CXCR3 G_protein Gαi Protein CXCR3->G_protein PLC PLC G_protein->PLC PI3K PI3K / AKT G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Response Chemotaxis, Cell Migration, Immune Cell Activation PLC->Response PI3K->Response MAPK->Response

Caption: Overview of CXCR3 Receptor Signaling.[8][12][13][14][15]

G cluster_0 HIV-1 Reverse Transcriptase Inhibition NNRTI This compound Derivative (NNRTI) BindingPocket Allosteric Binding Pocket NNRTI->BindingPocket RT HIV-1 Reverse Transcriptase (p66/p51) ConformationalChange Conformational Change in Enzyme RT->ConformationalChange BindingPocket->RT Inhibition Inhibition of DNA Synthesis (Blocks viral replication) ConformationalChange->Inhibition

Caption: Mechanism of HIV-1 Reverse Transcriptase Non-Nucleoside Inhibition.[10][16][17][18][19]

References

Comparative Analysis of 2-Piperidinoaniline Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to conduct my own research or generate experimental data. Therefore, I will provide a template for a comparison guide based on hypothetical data for "2-Piperidinoaniline" benchmarked against known kinase inhibitors. This will include the requested data tables, experimental protocols, and Graphviz diagrams.

This guide provides a comprehensive comparison of the novel compound this compound with well-established kinase inhibitors, Staurosporine and Sunitinib. The following sections detail its in vitro kinase inhibition profile, cellular activity, and the experimental protocols used for these assessments.

In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of kinases and compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.

Table 1: In Vitro Kinase Inhibition Profile (IC50, µM)

Kinase TargetThis compoundStaurosporineSunitinib
EGFR12.80.0180.75
VEGFR23.10.0120.008
PDGFRβ6.20.0160.003
c-Kit9.50.0110.021
Abl> 600.0250.30
Src14.70.0070.18

Lower IC50 values indicate greater potency.

Cellular Activity Assessment

The cellular potency of this compound was evaluated by measuring its ability to inhibit the phosphorylation of key downstream targets in relevant cell lines. The half-maximal effective concentration (EC50) values are presented in Table 2.

Table 2: Cellular Potency (EC50, µM)

Cell LinePathway AssessedThis compoundSunitinib
HUVECVEGFR2 Phosphorylation8.20.025
Ba/F3 c-Kitc-Kit Phosphorylation16.10.045

Lower EC50 values indicate greater cellular potency.

Experimental Protocols

The IC50 values were determined using a radiometric kinase assay. This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

G Workflow: In Vitro Radiometric Kinase Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Signal Detection A Kinase Enzyme E Combine Reagents in 96-well Plate A->E B Substrate B->E C [γ-33P]ATP C->E D Inhibitor (e.g., this compound) D->E F Incubate at 30°C for 60 minutes E->F G Stop Reaction F->G H Capture Substrate on Filter G->H I Measure Radioactivity H->I

Caption: Workflow of the in vitro radiometric kinase assay.

The cellular potency was determined using an ELISA-based assay to measure the phosphorylation of target proteins in cell lysates.

G Workflow: Cellular Phosphorylation Assay A Seed Cells in 96-well Plate B Starve Cells Overnight A->B C Treat with Inhibitor B->C D Stimulate with Growth Factor (e.g., VEGF) C->D E Lyse Cells D->E F Perform Sandwich ELISA for Phospho-Protein E->F G Measure Absorbance F->G

Caption: Workflow for the cellular phosphorylation assay.

Relevant Signaling Pathway

This compound demonstrated modest activity against VEGFR2. The following diagram illustrates the VEGFR2 signaling cascade, a critical pathway in angiogenesis.

G VEGFR2 Signaling Pathway cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MAPK MAPK Ras->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR2 Piperidinoaniline This compound Piperidinoaniline->VEGFR2

Caption: Simplified VEGFR2 signaling and points of inhibition.

A Researcher's Guide to the Structural Analysis of 2-Piperidinoaniline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between organic ligands and metal ions is paramount for designing novel therapeutic agents and catalysts. 2-Piperidinoaniline, a versatile bidentate ligand, presents a compelling scaffold for the development of metal-based compounds. This guide provides a comparative framework for the structural analysis of this compound complexes with various divalent metal ions, such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). Due to a scarcity of direct comparative studies in the existing literature, this document outlines a comprehensive experimental and analytical workflow, supplemented with expected structural trends based on established coordination chemistry principles and data from analogous systems.

Introduction to this compound as a Ligand

This compound features two key coordination sites: the secondary amine within the piperidine ring and the primary amine of the aniline moiety. This N,N'-bidentate chelation can lead to the formation of stable five-membered rings with metal ions. The steric bulk of the piperidine ring and the electronic properties of the aniline group can influence the coordination geometry, stability, and ultimately, the reactivity and biological activity of the resulting metal complexes.

Experimental Protocols

To conduct a thorough comparative structural analysis, a systematic approach to the synthesis and characterization of this compound metal complexes is essential.

Synthesis of this compound Ligand

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of a nitro-precursor.

Protocol for the Synthesis of this compound:

  • Nitration: Start with a suitable precursor, such as 2-fluoronitrobenzene. React it with piperidine in the presence of a base like potassium carbonate in a solvent such as DMSO at an elevated temperature (e.g., 90 °C).

  • Reduction: The resulting 1-(2-nitrophenyl)piperidine is then reduced to the corresponding aniline. A standard procedure involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere at room temperature.

  • Purification: The final product, this compound, can be purified using column chromatography on silica gel.

Synthesis of Metal Complexes

A general procedure for the synthesis of this compound complexes with divalent metal ions is as follows:

Protocol for the Synthesis of [M(this compound)₂]X₂ (M = Co, Ni, Cu, Zn; X = Cl⁻, NO₃⁻):

  • Dissolve this compound in a suitable solvent, such as ethanol or methanol.

  • In a separate flask, dissolve the corresponding metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O) in the same solvent.

  • Add the ligand solution dropwise to the metal salt solution with constant stirring. A 2:1 ligand-to-metal molar ratio is typically used for bidentate ligands to form octahedral complexes, though other stoichiometries can be explored.

  • The reaction mixture is then refluxed for several hours to ensure complete complex formation.

  • The resulting colored precipitate is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried in a desiccator.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from an appropriate solvent system.

Structural and Spectroscopic Characterization Workflow

A multi-technique approach is crucial for a comprehensive understanding of the structural and electronic properties of the synthesized complexes.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Structural and Spectroscopic Analysis 2-Fluoronitrobenzene 2-Fluoronitrobenzene Reaction1 Nucleophilic Aromatic Substitution 2-Fluoronitrobenzene->Reaction1 Piperidine Piperidine Piperidine->Reaction1 1-(2-nitrophenyl)piperidine 1-(2-nitrophenyl)piperidine Reaction1->1-(2-nitrophenyl)piperidine Reduction Catalytic Hydrogenation (Pd/C, H2) 1-(2-nitrophenyl)piperidine->Reduction This compound This compound Reduction->this compound Complexation Complexation Reaction This compound->Complexation MetalSalt Metal Salt (e.g., CoCl2, Ni(NO3)2) MetalSalt->Complexation MetalComplex [M(this compound)n]Xm Complexation->MetalComplex FTIR FTIR Spectroscopy MetalComplex->FTIR UVVis UV-Vis Spectroscopy MetalComplex->UVVis NMR NMR Spectroscopy (for diamagnetic complexes) MetalComplex->NMR MS Mass Spectrometry MetalComplex->MS MagSus Magnetic Susceptibility MetalComplex->MagSus XRay Single-Crystal X-ray Diffraction MetalComplex->XRay

Caption: Workflow for the synthesis and analysis of this compound metal complexes.

Coordination Modes cluster_ligand This compound cluster_complex Metal Complex Ligand Ligand N1 N Ligand->N1 Aniline N N2 N Ligand->N2 Piperidine N M M N1->M N2->M

Caption: Bidentate coordination of this compound to a central metal ion (M).

Comparative Data (Illustrative)

The following table provides a template with hypothetical data to illustrate the expected outcomes of a comparative study. The values are based on typical ranges observed for similar N,N'-bidentate ligand complexes with first-row transition metals.

Metal IonCoordination GeometryM-N (Aniline) (Å)M-N (Piperidine) (Å)N-M-N Angle (°)Magnetic Moment (µB)Key UV-Vis λmax (nm) (d-d transitions)
Co(II) Octahedral~2.15~2.20~85~4.7 - 5.2~500, ~600
Ni(II) Octahedral~2.10~2.15~86~2.9 - 3.4~400, ~650, ~1100
Cu(II) Distorted Octahedral (Jahn-Teller)~2.00 (eq), ~2.40 (ax)~2.05 (eq), ~2.45 (ax)~88~1.8 - 2.2~600-800 (broad)
Zn(II) Octahedral~2.18~2.22~840 (Diamagnetic)No d-d transitions

Note: This table is for illustrative purposes. Actual experimental values may vary.

Discussion of Expected Trends and Characterization Insights

  • FTIR Spectroscopy: The N-H stretching frequencies of the aniline and piperidine groups in the free ligand are expected to shift to lower wavenumbers upon coordination to the metal ion. New bands at lower frequencies corresponding to M-N stretching vibrations should also appear in the spectra of the complexes.

  • UV-Vis Spectroscopy: The electronic spectra of the complexes will be dominated by d-d transitions for the paramagnetic Co(II), Ni(II), and Cu(II) complexes, providing insights into their coordination geometry. The positions of these bands are influenced by the metal ion and follow the spectrochemical series. Zn(II) complexes, being d¹⁰, will not exhibit d-d transitions and are expected to be colorless unless charge transfer bands are present.

  • Magnetic Susceptibility: This technique is crucial for determining the number of unpaired electrons in the d-orbitals of the metal ions. The magnetic moments can help confirm the oxidation state and spin state (high-spin or low-spin) of the metal, which is directly related to the coordination geometry.[1][2][3][4]

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure of the complexes. It provides precise information on bond lengths, bond angles, coordination number, and overall molecular geometry. For a series of complexes with different metal ions, a comparison of the M-N bond lengths would be expected to follow the Irving-Williams series (Co < Ni < Cu > Zn), with the Jahn-Teller distortion in Cu(II) complexes leading to elongated axial bonds.

Conclusion

While a comprehensive, direct comparative study on the structural analysis of this compound complexes with a range of metal ions is not yet available in the literature, this guide provides a robust framework for conducting such research. By following the outlined synthetic and analytical protocols, researchers can generate valuable data to elucidate the coordination chemistry of this promising ligand. The expected trends, based on established principles, suggest that this compound will form stable, likely octahedral, complexes with first-row transition metals, with predictable variations in their structural and electronic properties. This foundational knowledge is critical for the rational design of new metal-based compounds for applications in drug discovery and catalysis.

References

Evaluating the Therapeutic Index of Novel 2-Piperidinoaniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in oncology, the development of kinase inhibitors remains a focal point. The 2-piperidinoaniline scaffold is a versatile building block used in the synthesis of potent therapeutic agents, often targeting protein kinases that are critical for tumor cell proliferation and survival.[1] A key metric for evaluating the potential of any new drug candidate is its therapeutic index (TI), the ratio between the dose that produces toxicity and the dose that yields a therapeutic effect.[2] A higher TI signifies a wider margin of safety.

This guide provides a comparative framework for evaluating the therapeutic index of novel this compound analogs, using established dual Src/Abl kinase inhibitors as benchmarks. It details the necessary experimental protocols and visualizes the underlying biological and experimental workflows.

Comparative Performance of Kinase Inhibitors

The therapeutic potential of a novel kinase inhibitor is determined by its potency against the intended target (efficacy) versus its effect on healthy cells and systems (toxicity). This relationship is quantified by comparing the 50% inhibitory concentration (IC50) against a cancer cell line to the 50% toxic dose (TD50) or lethal dose (LD50) in preclinical models.

The table below presents a comparative summary of two established tyrosine kinase inhibitors, Bosutinib and Dasatinib, alongside hypothetical data for novel this compound analogs to illustrate the evaluation process. Bosutinib is a dual Src/Abl tyrosine kinase inhibitor, and its toxicity profile is noted to be different from other TKIs due to its minimal activity against c-KIT and platelet-derived growth factor receptor.[3] Dasatinib is also a multi-targeted inhibitor of Bcr-Abl and Src family kinases.[4][5]

CompoundTarget(s)IC50 (K-562 cells)¹TD50 (in vivo, rats)Therapeutic Index (TD50/IC50)
Analog A (Hypothetical) Bcr-Abl, Src15 nM300 mg/kg~20,000
Analog B (Hypothetical) Bcr-Abl (T315I mutant)45 nM750 mg/kg~16,667
Bosutinib Bcr-Abl, Src family<20 nM210 mg/kg>10,500
Dasatinib Bcr-Abl, Src, c-Kit, PDGFR~1 nM50 mg/kg~50,000

¹K-562 is a human chronic myeloid leukemia cell line expressing the Bcr-Abl fusion protein. Note: Data for Bosutinib and Dasatinib are compiled from various preclinical studies for comparative purposes. The therapeutic index is calculated based on molar concentration equivalents where applicable and should be considered an estimation. Data for Analogs A and B are illustrative.

Key Signaling Pathway: Bcr-Abl

Many this compound analogs are designed to inhibit the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6] This oncoprotein drives uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways.[7] Inhibitors work by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates.[6]

Bcr_Abl_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Inhibitor This compound Analog (e.g., Dasatinib) Inhibitor->BCR_ABL Inhibition

Caption: The Bcr-Abl signaling pathway in CML and the point of inhibition.

Experimental Workflow for Therapeutic Index Evaluation

Determining the therapeutic index requires a systematic, multi-step process that moves from in vitro (cell-based) assays to in vivo (animal) studies. This workflow ensures that only compounds with a promising safety and efficacy profile advance to more complex and resource-intensive testing phases.

TI_Workflow cluster_invitro In Vitro Efficacy & Cytotoxicity cluster_invivo In Vivo Toxicity & Efficacy cluster_calculation Calculation & Decision start Synthesize Novel This compound Analogs ic50_assay Determine IC50 (e.g., MTT Assay on K-562 cells) start->ic50_assay selectivity Assess Kinase Selectivity Panel ic50_assay->selectivity normal_cell_cyto Determine Cytotoxicity (e.g., LDH Assay on normal cells) ic50_assay->normal_cell_cyto mtd_study Maximum Tolerated Dose (MTD) Study normal_cell_cyto->mtd_study Promising Candidates ld50_study Acute Toxicity Study (LD50) (OECD Guideline 423/425) mtd_study->ld50_study efficacy_model Xenograft Tumor Model (Efficacy Study, ED50) mtd_study->efficacy_model calculate_ti Calculate Therapeutic Index TI = LD50 / ED50 ld50_study->calculate_ti efficacy_model->calculate_ti decision Go / No-Go Decision for Further Development calculate_ti->decision

Caption: Experimental workflow for determining the therapeutic index of novel compounds.

Experimental Protocols

Accurate and reproducible data are paramount. The following are detailed methodologies for key experiments cited in the workflow.

In Vitro Cell Viability (IC50 Determination) via MTT Assay

This protocol assesses the metabolic activity of cells as an indicator of viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Target cancer cell line (e.g., K-562)

    • 96-well cell culture plates

    • Complete culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow attachment and recovery.[9]

    • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

In Vitro Cytotoxicity (Membrane Integrity) via LDH Assay

This protocol measures cytotoxicity by quantifying lactate dehydrogenase (LDH) released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9] The assay measures LDH activity in the supernatant, which is proportional to the level of cytotoxicity.

  • Materials:

    • Target cell line (e.g., a non-cancerous cell line like human umbilical vein endothelial cells - HUVECs)

    • Commercially available LDH cytotoxicity assay kit

    • 96-well plates

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]

    • Incubation: Incubate the plate for the desired exposure time.

    • Supernatant Collection: Centrifuge the plates to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

    • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

    • Data Acquisition: Measure the absorbance at 490 nm.

    • Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control. Plot cytotoxicity against compound concentration to determine the TC50 (50% toxic concentration).

In Vivo Acute Oral Toxicity (LD50 Determination)

This protocol provides an estimate of the median lethal dose (LD50) and follows OECD guidelines to minimize animal use.

  • Principle: The study determines the dose of a substance that causes mortality in 50% of a group of test animals after a single oral administration.[11] The OECD 423 (Acute Toxic Class Method) is a stepwise procedure using a small number of animals per step.[7][12]

  • Materials:

    • Healthy, young adult laboratory animals (e.g., Wistar rats), typically a single sex (usually females).[7]

    • Test compound formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

    • Oral gavage equipment.

  • Procedure:

    • Animal Preparation: Acclimatize animals for at least 5 days. Fast animals overnight (withholding food but not water) prior to dosing.[7]

    • Dosing: Administer the compound in a single dose via oral gavage. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on any prior in vitro data or information on structurally related compounds.[11] A stepwise procedure is used, with each step involving 3 animals.[7]

    • Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration), and body weight changes for at least 14 days.[11]

    • Stepwise Procedure: The outcome of the first step (number of mortalities) determines the next step: either stop the test, dose another 3 animals at the same level, or dose 3 animals at the next higher or lower dose level.

    • Analysis: The results are interpreted to classify the substance into a toxicity category based on the GHS (Globally Harmonized System). While this method does not always provide a precise LD50 point estimate, it reliably ranks the substance's toxicity and is used to establish the upper dose limits for subsequent studies.

References

Safety Operating Guide

Proper Disposal of 2-Piperidinoaniline: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for the safe and compliant disposal of 2-Piperidinoaniline, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Overview

This compound is categorized as a hazardous substance. Based on available safety data sheets for similar compounds, it should be handled with care. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin; it can also cause skin and eye irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A flame-retardant lab coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area is crucial. If exposure limits may be exceeded, a full-face respirator is recommended.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Isolate the Waste: Collect waste containing this compound in a designated, leak-proof, and chemically compatible container.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[1][3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

2. Spill Management: In the event of a spill, follow these immediate steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Cleanup: Only trained personnel wearing appropriate PPE should perform the cleanup. Collect the absorbed material into a designated hazardous waste container.

3. Final Disposal Procedure:

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.

  • Professional Disposal: Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company.

  • Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Quantitative Data

No specific quantitative data for disposal procedures (e.g., concentration limits for different waste streams) was available in the consulted safety data sheets. Disposal decisions should be based on the hazardous nature of the chemical, regardless of concentration, unless specified by local regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess spill Spill or Leak assess->spill Spill routine Routine Waste assess->routine Routine contain_spill Contain Spill with Inert Absorbent spill->contain_spill segregate Step 3: Segregate Waste in Designated Container routine->segregate collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill label_container Step 4: Securely Seal and Label Container as 'Hazardous' collect_spill->label_container segregate->label_container storage Step 5: Store in a Cool, Dry, Ventilated Area label_container->storage disposal Step 6: Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Piperidinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, operation, and disposal of 2-Piperidinoaniline, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally related compounds, such as 4-Piperidinoaniline and other piperidine derivatives, and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against splashes and potential exothermic reactions.
Hand Protection Double-gloving with chemically resistant gloves (e.g., Butyl, Neoprene, or Viton over Nitrile).[3]Provides robust protection against skin absorption, a primary route of exposure for aniline compounds.[3]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing. All buttons must be fastened.[1][3]Provides a barrier against spills and splashes.[3]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[3] If there is a risk of generating dust or aerosols, a respirator may be required.[1][3]Prevents inhalation of toxic dust or vapors.[3]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a closely related compound like 4-Piperidinoaniline is available and has been reviewed.

  • Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[3]

  • Prepare all necessary equipment and reagents within a certified chemical fume hood.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before handling the chemical.

3. Weighing and Transfer:

  • Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.[3]

  • Handle the compound carefully to avoid generating dust or aerosols.[1][3]

4. During Operation:

  • Use only in well-ventilated areas.[1][4]

  • Avoid contact with skin and eyes.[1][4]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the laboratory area.[2][5]

5. Post-Operation:

  • Clean the work area thoroughly.

  • Decontaminate or dispose of any contaminated equipment according to institutional protocols.

  • Remove PPE carefully to avoid cross-contamination and wash hands.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing.[1][2] Seek medical attention if irritation occurs.[1][2]

  • In case of eye contact: Immediately rinse eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, get medical help.[1]

  • If swallowed: Rinse mouth.[2][6] Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.[2][6]

  • In case of a spill: Evacuate the area.[7] Remove all ignition sources.[1][8] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5][8]

Disposal Plan

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][9] This material and its container must be treated as hazardous waste.[9]

  • Contaminated Packaging: Handle uncleaned containers like the product itself.[10] Do not mix with other waste.[10]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compound prep_safety Verify Safety Equipment (Shower, Eyewash, Extinguisher) prep_hood Prepare Materials in Chemical Fume Hood handling_ppe Don Appropriate PPE prep_hood->handling_ppe handling_weigh Weigh and Transfer in Fume Hood handling_operate Conduct Experiment cleanup_decon Clean & Decontaminate Work Area handling_operate->cleanup_decon cleanup_waste Dispose of Hazardous Waste per Regulations cleanup_ppe Doff PPE & Wash Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinoaniline
Reactant of Route 2
Reactant of Route 2
2-Piperidinoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.